Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride
Description
Properties
IUPAC Name |
2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZMDVFKFXHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-53-0 | |
| Record name | octahydropyrrolo[1,2-a]pyrazin-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride CAS number
An In-depth Technical Guide to (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and its hydrochloride salt, a chiral bicyclic lactam of significant interest to the pharmaceutical and life sciences industries. The unique, rigid, three-dimensional structure of this compound makes it a valuable building block, or "privileged scaffold," for the synthesis of complex, biologically active molecules. We will explore its fundamental physicochemical properties, established synthetic considerations, robust analytical characterization methods, and its burgeoning applications in medicinal chemistry, including its role in developing novel anticancer, antimicrobial, and analgesic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Strategic Value of a Chiral Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical entities with high potency and selectivity is paramount. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has emerged as a key intermediate precisely because it addresses this need.[1] Its core structure is a fused pyrrolidine and pyrazine ring system, creating a conformationally constrained molecule.[1]
The critical feature of this compound is its (S)-stereocenter. This defined chirality is not a trivial detail; it is the cornerstone of its utility. Biological systems, such as enzymes and receptors, are inherently chiral. Introducing a stereochemically defined scaffold like (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one allows medicinal chemists to design molecules that can achieve specific, high-affinity interactions with their intended biological targets. This strategy is fundamental to optimizing drug efficacy while minimizing off-target effects that can lead to adverse reactions. Consequently, this compound serves as a versatile starting point for creating libraries of new drug candidates.[1]
Physicochemical Properties and Identification
The hydrochloride salt is a common form for handling and formulation, though much of the literature and supplier information refers to the free base. The definitive identifier for the free base is its Chemical Abstracts Service (CAS) number.
CAS Number (Free Base): 151763-88-1[1][2][3][4][5]
While a specific CAS number for the (S)-hydrochloride salt is not consistently cited, the (R)-enantiomer hydrochloride is documented with CAS number 1429238-55-0, highlighting that the hydrochloride salt form is a standard variant.[1][6]
The fundamental properties of the (S)-free base are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one | [1][3] |
| Molecular Formula | C₇H₁₂N₂O | [1][2][7] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| InChI Key | BHFXPKPIPBNKFI-LURJTMIESA-N | [1][3] |
| Canonical SMILES | O=C1CC[C@@]2([H])CNCCN21 | [2] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [2] |
| logP | -0.4194 | [2] |
Synthesis and Manufacturing Considerations
The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a multi-step process that requires precise control over stereochemistry. While industrial-scale proprietary methods are not publicly disclosed, the general approach involves the strategic formation of the bicyclic ring system from chiral precursors.
A common conceptual pathway involves an intramolecular cyclization. The causality behind this choice is efficiency; building the fused ring system in a single, controlled step is often more effective than a linear assembly. The challenge, and the area of significant process optimization, lies in maintaining the (S)-stereochemistry throughout the synthetic sequence without racemization. This often necessitates the use of chiral catalysts or starting from a readily available chiral pool material, such as an L-amino acid derivative.
Industrial-Scale Challenges
Scaling up the synthesis presents several predictable hurdles:
-
Cost of Goods: Chiral starting materials and catalysts can be expensive, impacting the final cost of the intermediate.
-
Process Safety: Cyclization reactions can be energetic and may require specialized equipment for heat management.
-
Purification: Achieving high purity (often ≥97%) requires robust purification methods, such as crystallization or chromatography, which must be scalable and economically viable.[2]
Caption: General workflow for synthesis and quality control validation.
Analytical Characterization: A Self-Validating System
To ensure the identity, structure, and purity of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a multi-pronged analytical approach is essential. This creates a self-validating system where data from orthogonal techniques must converge to confirm the product's quality.
Step-by-Step Characterization Protocol:
-
Structural Confirmation via Nuclear Magnetic Resonance (NMR):
-
Objective: To confirm the bicyclic backbone and the presence of specific protons and carbons.
-
Method: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: Key signals in the ¹H NMR spectrum are expected between δ 3.5–4.5 ppm for the N-CH₂ protons and δ 1.5–2.5 ppm for the saturated ring protons. The ¹³C spectrum will confirm the number of unique carbon environments, including the carbonyl carbon.[1] This provides the fundamental structural fingerprint.
-
-
Identity and Molecular Weight Confirmation via Mass Spectrometry (MS):
-
Objective: To verify the molecular weight and gain evidence of the structure through fragmentation.
-
Method: Analyze the sample using Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS).
-
Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (140.18 for the free base).[1] The fragmentation pattern provides a secondary check on the core structure.
-
-
Purity Assessment via Gas or Liquid Chromatography (GC/HPLC):
-
Objective: To quantify the purity of the compound and detect any residual starting materials or byproducts.
-
Method: Develop a separation method using a suitable column (e.g., a non-polar DB-5MS for GC) with an appropriate temperature gradient or solvent system.[1]
-
Expected Results: A high-purity sample will show a single major peak. The area of this peak relative to the total peak area provides the purity value, which should meet or exceed the required specification (e.g., ≥97%).[2]
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this scaffold lies in its application. Its rigid structure serves as a reliable anchor to which various functional groups can be attached, allowing for the systematic exploration of chemical space to discover new therapeutic agents.
Caption: Role as a central scaffold in combinatorial chemistry.
Key Therapeutic Areas:
-
Anticancer Properties: Research has shown that derivatives of this scaffold possess promising anticancer activities.[1] While mechanisms are still under investigation, the interaction with key enzymes or receptors can modulate signal transduction pathways critical to cancer cell growth and proliferation.[1]
-
Antimicrobial Applications: The core pyrrolopyrazine structure is found in nature. A related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, isolated from the marine bacterium Bacillus tequilensis, has demonstrated antimicrobial activity against multi-drug resistant Staphylococcus aureus.[1][8] This natural product precedent provides a strong rationale for exploring derivatives of the title compound as new antibiotic agents. These compounds have also shown favorable non-hemolytic and antioxidant properties, which are beneficial for drug development.[8]
-
Pain Management: In animal models of neuropathic pain, this compound has demonstrated significant anti-hyperalgesic effects.[1] For instance, it was effective in restoring pain thresholds in a model of chemotherapy-induced pain, suggesting its potential as a non-opioid analgesic.[1]
-
Calcium Channel Blockers: Patent literature has explored related octahydropyrrolo[1,2-a]pyrazine derivatives as potential sulfonamide-based calcium channel blockers, indicating the scaffold's utility in cardiovascular or neurological applications.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS), (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is classified as a hazardous substance.
| GHS Information | Details |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| UN Number | 3259 |
| Hazard Class | 8 (Corrosive) |
| Packing Group | III |
Precautionary Measures: Standard laboratory precautions for handling corrosive materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]
Conclusion
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its fixed stereochemistry and rigid bicyclic structure provide an ideal foundation for designing potent and selective modulators of biological targets. With demonstrated potential in oncology, infectious diseases, and pain management, this scaffold is poised to be the starting point for the next generation of innovative therapeutics. A thorough understanding of its properties, synthesis, and analytical validation is the first step for any research team aiming to unlock its full potential.
References
- (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Benchchem.
- 151763-88-1 | (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. ChemScene.
- Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2. PubChem.
- (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 151763-88-1. J&K Scientific.
- 151763-88-1|(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. BLDpharm.
- (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Advanced ChemBlocks.
- CAS NO. 151763-88-1 | (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE. Local Pharma Guide.
- An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.
- (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. CymitQuimica.
- Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI.
- CAS NO. 151763-88-1 | (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE. Arctom.
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- 8. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride
Abstract
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and its hydrochloride salt represent a class of chiral bicyclic lactams that have garnered significant attention in medicinal chemistry. This molecule serves as a privileged scaffold, a structural framework that is recurrently found in biologically active compounds. Its rigid, three-dimensional architecture provides a valuable platform for the synthesis of complex molecular entities with precisely controlled stereochemistry, a critical factor in optimizing drug potency and selectivity.[1] This guide offers a comprehensive exploration of the core chemical properties of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, intended for researchers, chemists, and drug development professionals. We will delve into its structure, synthesis, analytical characterization, reactivity, and applications, providing both foundational knowledge and field-proven insights to empower its effective use in research and development.
Part 1: Molecular Structure and Physicochemical Properties
Core Structure and Stereochemistry
The foundational structure of this compound is a fused heterocyclic system where a pyrrolidine ring is annulated with a pyrazinone ring. This fusion creates a rigid, non-planar conformation. The key structural feature is the chiral center at the bridgehead carbon (C8a), which dictates the absolute stereochemistry of the molecule. Both the (S) and (R) enantiomers are synthetically accessible and commercially available, providing chemists with the tools to investigate stereospecific interactions with biological targets.[1][2]
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more accessible secondary amine at the 2-position. This conversion to a salt form is a common strategy in pharmaceutical development to enhance aqueous solubility, improve stability, and facilitate handling of crystalline solids.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties for the enantiomers and the hydrochloride salt, compiled from various chemical suppliers. Researchers should note that values such as purity are batch-specific and should always be confirmed with the supplier's Certificate of Analysis.
| Property | (S)-Enantiomer (Free Base) | (R)-Enantiomer (Free Base) | (R)-Enantiomer Hydrochloride |
| CAS Number | 151763-88-1[3][4][5] | 151763-89-2[2] | 1429238-55-0[6] |
| Molecular Formula | C₇H₁₂N₂O[3] | C₇H₁₂N₂O[2] | C₇H₁₃ClN₂O[6] |
| Molecular Weight | 140.18 g/mol [3] | 140.19 g/mol [2] | 176.64 g/mol [6] |
| Typical Purity | ≥97%[3] | ≥97%[2] | ≥97%[6] |
| Storage Conditions | 2-8°C, Sealed, Dry, Dark[5] | Room Temperature[2] | Not specified, assume cool/dry |
| TPSA | 32.34 Ų[3] | Not Available | Not Available |
| LogP (Calculated) | -0.4194[3] | Not Available | Not Available |
Part 2: Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of chiral hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically originates from a chiral precursor to establish the critical C8a stereocenter. L-proline or D-proline are ideal starting materials due to their inherent chirality and the presence of the requisite pyrrolidine ring. The synthetic challenge lies in the efficient construction of the fused pyrazinone ring. A common and logical approach involves the elaboration of the proline nitrogen, followed by cyclization. This ensures the retention of stereochemical integrity throughout the synthesis.
Representative Synthetic Workflow
The following protocol is an illustrative, generalized procedure for the synthesis of the (S)-enantiomer starting from L-proline. The choice of protecting groups, coupling agents, and reaction conditions may be optimized for yield and purity.
Step-by-Step Methodology:
-
Protection of L-Proline: The carboxylic acid of L-proline is first protected, typically as a methyl or ethyl ester, via Fischer esterification.
-
Coupling Reaction: The secondary amine of the proline ester is then coupled to an N-protected amino acid, such as Boc-glycine, using a standard peptide coupling reagent (e.g., HATU, DCC) to form a dipeptide intermediate.
-
Boc-Deprotection: The Boc protecting group on the glycine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the primary amine.
-
Intramolecular Cyclization: The molecule is gently heated, often in the presence of a mild base, to promote intramolecular cyclization. The newly freed primary amine attacks the proline ester, displacing the alcohol and forming the desired pyrazinone ring.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure (S)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one free base.
Hydrochloride Salt Formation
Causality: The conversion to a hydrochloride salt is performed to increase the compound's crystallinity and aqueous solubility, which are highly desirable properties for compounds in the drug development pipeline. The salt is generally more stable as a solid and easier to handle and formulate than the often-oily free base.
Protocol: A procedure adapted from patent literature demonstrates a standard method for salt formation.[7]
-
Dissolve the purified free base (1.0 eq) in a suitable anhydrous solvent, such as ethyl acetate or diethyl ether.
-
Slowly add a solution of hydrogen chloride (1.0 to 1.1 eq) in the same solvent or in isopropanol, with stirring.
-
A precipitate will typically form either immediately or upon cooling.
-
The solid hydrochloride salt is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.
Part 3: Spectral and Analytical Characterization
A rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. While batch-specific data should always be consulted, the following describes the expected spectral features.
| Technique | Expected Features |
| ¹H NMR | Complex aliphatic region (1.5-4.0 ppm) with multiple overlapping multiplets corresponding to the CH and CH₂ protons of the fused ring system. The N-H proton of the secondary amine may appear as a broad singlet. |
| ¹³C NMR | A characteristic downfield signal for the amide carbonyl carbon (C=O) typically appears around 170 ppm. Multiple signals in the aliphatic region (20-70 ppm) correspond to the seven carbon atoms of the bicyclic core. |
| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺. For the free base (C₇H₁₂N₂O), this corresponds to an m/z of 141.10. |
| Infrared (IR) | A strong absorption band between 1640-1680 cm⁻¹ is indicative of the amide C=O stretch. N-H stretching of the secondary amine may be observed around 3300 cm⁻¹. C-H stretching bands will be present below 3000 cm⁻¹. |
Part 4: Chemical Reactivity and Stability
Core Functional Group Reactivity
The utility of this scaffold stems from the predictable reactivity of its functional groups. The two nitrogen atoms and the lactam moiety are the primary sites for chemical modification.
-
Secondary Amines (N2 and N4): Both nitrogen atoms are nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and reductive amination. This allows for the attachment of various side chains and pharmacophores to the core structure. The N2 amine is generally more sterically accessible and reactive.
-
Lactam (Amide) Moiety: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It can also be reduced to the corresponding diamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the scaffold into an octahydropyrrolo[1,2-a]pyrazine.[1]
Sources
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- 2. (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one 97% | CAS: 151763-89-2 | AChemBlock [achemblock.com]
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- 6. (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride [cymitquimica.com]
- 7. data.epo.org [data.epo.org]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanisms of action for (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a chiral bicyclic amine derivative that has emerged as a privileged scaffold in medicinal chemistry.[1] While preclinical studies have highlighted its promise in oncology and pain management, the precise molecular pathways it modulates remain an area of active investigation.[1] This document synthesizes the current understanding of the broader pyrrolo[1,2-a]pyrazine class of compounds to propose a testable hypothesis for the mechanism of action of this specific molecule and outlines a comprehensive research framework to elucidate it.
Introduction: The Therapeutic Potential of a Privileged Scaffold
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one belongs to a class of heterocyclic compounds that are of significant interest in drug discovery.[1] The rigid, three-dimensional structure of this scaffold provides a unique framework for the design of selective and potent therapeutic agents.[1] Preliminary research has indicated that this compound exhibits noteworthy anticancer activity against various cancer cell lines and demonstrates significant anti-hyperalgesic effects in animal models of neuropathic pain.[1] The broad biological activity of related pyrrolo[1,2-a]pyrazine derivatives, which have been shown to target a range of enzymes including kinases and acetylcholinesterase, suggests that (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one may also exert its effects through specific interactions with key cellular signaling proteins.[2][3][4][5]
A Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways
Given the established role of kinase dysregulation in both cancer and chronic pain, a plausible hypothesis is that (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one functions as a kinase inhibitor. Several derivatives of the related pyrrolo[1,2-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds have been identified as potent inhibitors of kinases such as Janus kinase 1 (JAK1), Checkpoint kinase 1 (CHK1), and Spleen tyrosine kinase (SYK).[5] Furthermore, the anticancer activity of one pyrrolo[1,2-a]pyrazine derivative has been linked to the FTase-p38 signaling axis, which involves the p38 mitogen-activated protein kinase (MAPK).[2]
Therefore, this guide proposes that (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one selectively inhibits one or more kinases integral to oncogenic and/or pain signaling pathways. The subsequent sections will detail an experimental strategy to investigate this hypothesis.
Experimental Framework for Elucidating the Mechanism of Action
To systematically investigate the proposed mechanism, a multi-pronged approach is required, encompassing target identification, validation, and cellular pathway analysis.
Phase 1: Unbiased Target Identification
The initial step is to identify the direct molecular targets of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. A combination of in vitro and in silico methods will provide a comprehensive overview of potential binding partners.
Experimental Protocol: Kinome-Wide Profiling
A kinome-wide binding assay is a crucial experiment to screen for potential kinase targets.
Step-by-Step Methodology:
-
Compound Immobilization: Synthesize a derivative of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one with a suitable linker for immobilization on a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare cell lysates from relevant cancer cell lines (e.g., human lymphoma U937 cells, as used in studies of related compounds[2]) and neuronal cell lines for pain studies.
-
Affinity Chromatography: Incubate the immobilized compound with the cell lysates to allow for the binding of interacting proteins.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the bound proteins from the solid support.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the compound.
Data Presentation: Potential Kinase Targets
The results of the kinome-wide screen can be summarized in a table to highlight the top candidate kinases based on binding affinity and specificity.
| Kinase Target | Binding Affinity (Kd) | Cell Line(s) | Potential Role |
| Kinase A | Value (nM/µM) | Cancer/Neuronal | Proliferation/Survival |
| Kinase B | Value (nM/µM) | Cancer/Neuronal | Inflammation/Nociception |
| Kinase C | Value (nM/µM) | Cancer | Cell Cycle/Apoptosis |
Visualization: Target Identification Workflow
Caption: Workflow for unbiased identification of kinase targets.
Phase 2: Target Validation and Selectivity Profiling
Once a list of potential kinase targets is generated, it is essential to validate these interactions and assess the selectivity of the compound.
Experimental Protocol: In Vitro Kinase Inhibition Assays
Biochemical assays will be performed to quantify the inhibitory activity of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one against the identified candidate kinases.
Step-by-Step Methodology:
-
Recombinant Kinase: Obtain purified, active recombinant forms of the candidate kinases.
-
Substrate and ATP: Use a specific peptide substrate for each kinase and a concentration of ATP at or near the Km value.
-
Compound Titration: Incubate the kinase, substrate, and ATP with a serial dilution of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
-
Activity Measurement: Measure the kinase activity using a suitable method (e.g., radiometric assay with ³²P-ATP or a fluorescence-based assay).
-
IC50 Determination: Plot the kinase activity against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Kinase Inhibition Profile
The IC50 values for the validated kinase targets should be tabulated to compare the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) | Selectivity vs. Other Kinases |
| Kinase A | Value | X-fold vs. Kinase B, Y-fold vs. Kinase C |
| Kinase B | Value | - |
| Kinase C | Value | - |
Phase 3: Cellular Pathway Analysis
After validating the direct kinase targets, the next step is to determine if the compound engages these targets in a cellular context and modulates their downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of Phospho-Proteins
Western blotting can be used to assess the phosphorylation status of downstream substrates of the validated target kinase(s).
Step-by-Step Methodology:
-
Cell Treatment: Treat relevant cancer or neuronal cell lines with increasing concentrations of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.
Visualization: Proposed Signaling Pathway
Caption: Hypothesized kinase inhibition pathway.
Conclusion and Future Directions
This technical guide has outlined a plausible, kinase-centric mechanism of action for (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, grounded in the known biological activities of the broader pyrrolopyrazine chemical class. The proposed experimental framework provides a clear and logical path for researchers to systematically identify and validate its molecular targets and elucidate the downstream signaling pathways it modulates.
Successful execution of these studies will not only unravel the enigmatic mechanism of this promising compound but also pave the way for its rational development as a novel therapeutic agent for cancer and neuropathic pain. Further investigations should also explore potential off-target effects and conduct in vivo studies to correlate target engagement with therapeutic efficacy.
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An In-depth Technical Guide to the Biological Activity of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives
Abstract
The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional architecture makes it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of derivatives based on this core structure, with a focus on their synthesis, mechanisms of action, and therapeutic potential. We will delve into their antimicrobial, anticancer, and neuromodulatory properties, providing detailed experimental protocols and insights into the rationale behind their design and evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this promising class of compounds.
Introduction
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Among the vast landscape of chemical scaffolds, nitrogen-containing heterocycles are of particular importance due to their prevalence in natural products and their ability to interact with a wide range of biological targets. The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core is a chiral, bicyclic lactam that serves as a versatile and valuable scaffold in the synthesis of complex, biologically active molecules.[1] Its rigid, fused-ring system provides a well-defined spatial arrangement of substituents, which is crucial for achieving high-affinity and selective interactions with enzymes and receptors.
Derivatives of this scaffold have been reported to exhibit a diverse array of biological activities, including promising anticancer, antimicrobial, and analgesic effects.[1] This guide aims to provide an in-depth exploration of these activities, moving beyond a simple cataloging of findings to offer a critical analysis of the underlying synthetic strategies, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. Our objective is to equip researchers and drug development professionals with a thorough understanding of the state-of-the-art in the field of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives and to inspire further investigation into their therapeutic applications.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core and its derivatives is a critical aspect of their development as therapeutic agents. The choice of synthetic route can influence the accessible chemical space, the stereochemical outcome, and the overall efficiency of the drug discovery process. A variety of synthetic strategies have been developed, ranging from classical multi-step sequences to more modern and efficient multicomponent reactions.[2]
A common and effective approach involves a multi-step synthesis starting from readily available chiral precursors. This strategy offers a high degree of control over the stereochemistry of the final product, which is often crucial for biological activity.
Caption: A generalized workflow for the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives.
The causality behind this experimental choice lies in the desire to maintain stereochemical integrity throughout the synthesis. By starting with a chiral building block such as an (S)-proline derivative, the stereocenter at the ring junction of the final product is pre-determined. The N-alkylation and subsequent intramolecular cyclization are key steps that are optimized to proceed with high yield and without racemization. The final derivatization step is where the chemical diversity is introduced, allowing for the exploration of structure-activity relationships (SAR).
More recently, multicomponent reactions have emerged as a powerful tool for the rapid and efficient synthesis of complex heterocyclic scaffolds.[2] These reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and simplified purification.
Biological Activities of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives
The unique structural features of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold have made it an attractive target for the development of novel therapeutic agents with a wide range of biological activities.
Antimicrobial Activity
Several derivatives of the broader pyrrolopyrazine class have been reported to possess significant antimicrobial properties. A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, which has demonstrated potent activity against multi-drug resistant Staphylococcus aureus (MRSA).[3]
Mechanism of Action (Proposed): While the exact mechanism of action for many of these compounds is still under investigation, it is hypothesized that they may disrupt the bacterial cell membrane or interfere with essential metabolic pathways. The lipophilic nature of the scaffold likely facilitates its passage through the bacterial cell wall, allowing it to reach its intracellular target.
| Derivative | Organism | MIC (µg/mL) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Staphylococcus aureus (MRSA) | 15 | [3] |
Table 1: Antimicrobial activity of a representative pyrrolopyrazine derivative.
Anticancer Activity
The anticancer potential of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives is an area of active research.[1] In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.[1] The mechanism of action is thought to involve the modulation of key signaling pathways that are dysregulated in cancer.
Mechanism of Action (Proposed): Based on studies of related pyrrolo-pyrimidine derivatives, it is plausible that hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives exert their anticancer effects through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4][5] These could include Janus kinases (JAKs) or cyclin-dependent kinases (CDKs), which are often overactive in various cancers.[5] Inhibition of these kinases would lead to cell cycle arrest and apoptosis.
Caption: A hypothetical signaling pathway for the anticancer activity of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives.
Neuromodulatory Effects: Pain Management
Recent studies have highlighted the potential of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in the management of neuropathic pain.[1] In animal models of chemotherapy-induced neuropathic pain, this compound has been shown to effectively restore pain thresholds, suggesting its potential as a non-opioid analgesic.[1]
Mechanism of Action (Proposed): The precise mechanism by which this compound alleviates neuropathic pain is not yet fully understood. However, it is likely that it modulates the activity of ion channels or receptors in the peripheral or central nervous system that are involved in pain signaling. Further research is needed to identify the specific molecular targets.
Experimental Protocols: A Self-Validating System
The trustworthiness of any claim regarding the biological activity of a compound rests on the rigor of the experimental protocols used for its validation. Here, we provide detailed, step-by-step methodologies for key assays.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC assay is a fundamental quantitative method in microbiology used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method.[6]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Future Perspectives
The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities reported for its derivatives underscore the potential of this chemical class. Future research should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.
-
Expansion of Chemical Diversity: The synthesis and screening of a wider range of derivatives will be essential for improving potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified in vitro will need to be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Given the versatility of the scaffold, it is worthwhile to investigate the potential of these derivatives in other disease areas, such as viral infections and inflammatory disorders.
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A Senior Application Scientist's Guide to the Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride: A Key Chiral Building Block
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of the chiral building block, (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. This valuable heterocyclic scaffold is of significant interest to researchers and professionals in drug discovery and development due to its prevalence in a wide array of biologically active molecules. This guide will delve into a robust and efficient synthetic strategy, commencing from the readily available starting material, L-proline. Each synthetic step is meticulously detailed, with a focus on the underlying reaction mechanisms, causality behind experimental choices, and practical considerations for laboratory execution. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Introduction: The Significance of the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Scaffold
The hexahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a broad spectrum of biological activities. The inherent chirality of this bicyclic system, particularly the (S)-enantiomer, provides a defined three-dimensional orientation that is crucial for achieving high-affinity and selective interactions with biological targets.[1] This structural motif is found in compounds investigated for their potential as anticancer agents and for the management of neuropathic pain.[1] Its rigid, fused-ring structure allows for the precise positioning of substituents, making it an ideal building block for the design of novel therapeutics. The hydrochloride salt form of the final compound enhances its stability and solubility, facilitating its handling and use in subsequent synthetic transformations.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthetic pathway to (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride begins with the readily available and chiral starting material, L-proline. The retrosynthetic analysis reveals a strategy centered on the sequential construction of the pyrazinone ring onto the existing pyrrolidine framework.
Caption: Retrosynthetic analysis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
The forward synthesis, therefore, involves the following key transformations:
-
Amidation of L-proline to furnish L-prolinamide.
-
Chloroacetylation of L-prolinamide to introduce the two-carbon unit required for the pyrazinone ring.
-
Dehydration of the resulting carboxamide to the corresponding nitrile, a key intermediate.
-
Catalytic reduction of the nitrile to a primary amine.
-
Intramolecular cyclization of the amino-amide intermediate to form the bicyclic pyrazinone core.
-
Formation of the hydrochloride salt to yield the final product.
This strategic approach is advantageous as it preserves the stereochemical integrity of the chiral center derived from L-proline throughout the synthetic sequence.
Detailed Synthetic Pathway and Mechanistic Insights
The following sections provide a step-by-step guide to the synthesis, accompanied by explanations of the underlying chemical principles.
Step 1: Synthesis of L-Prolinamide from L-Proline
The initial step involves the conversion of the carboxylic acid functionality of L-proline into a primary amide. A common and effective method is the activation of the carboxylic acid followed by treatment with ammonia.
Reaction:
L-Proline → L-Prolinamide
Mechanism: The carboxylic acid is first converted into a more reactive species, such as an acid chloride or an activated ester. This activated intermediate then readily undergoes nucleophilic attack by ammonia to form the stable amide bond.
Experimental Considerations: Several methods exist for this transformation. A straightforward approach involves the formation of the methyl ester of L-proline followed by ammonolysis.
Step 2: Chloroacetylation of L-Prolinamide
This step introduces the N-chloroacetyl group, which will ultimately form part of the pyrazinone ring.
Reaction:
L-Prolinamide + Chloroacetyl chloride → (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Mechanism: This is a classic nucleophilic acyl substitution reaction. The primary amine of L-prolinamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion yields the desired N-acylated product. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Step 3: Dehydration to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
The conversion of the primary amide to a nitrile is a crucial step to set up the subsequent reduction and cyclization.
Reaction:
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide → (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Mechanism: This dehydration reaction is commonly achieved using a variety of dehydrating agents. A Vilsmeier reagent, formed in situ from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is effective for this transformation. The amide oxygen is activated by the electrophilic reagent, facilitating its elimination as water and the formation of the carbon-nitrogen triple bond of the nitrile.
Caption: Overall synthetic workflow for the target molecule.
Step 4 & 5: Catalytic Hydrogenation and Intramolecular Cyclization
This tandem reaction sequence is the cornerstone of the synthesis, leading to the formation of the desired bicyclic pyrazinone. The nitrile group is first reduced to a primary amine, which then undergoes a spontaneous intramolecular cyclization.
Reaction:
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile → (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Mechanism:
-
Catalytic Hydrogenation: The nitrile is reduced to a primary amine in the presence of a catalyst, such as Raney Nickel, and a hydrogen source. The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.
-
Intramolecular Cyclization: The newly formed primary amine acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom in an intramolecular fashion. This nucleophilic substitution reaction results in the formation of the six-membered pyrazinone ring, with the expulsion of a chloride ion. This cyclization is often spontaneous under the reaction conditions or can be promoted by the addition of a mild base.
Experimental Considerations: The choice of catalyst and reaction conditions is critical for achieving a high yield and selectivity in the nitrile reduction. Raney Nickel is a common and effective catalyst for this transformation. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere.
Step 6: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base of the bicyclic pyrazinone into its hydrochloride salt.
Reaction:
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one + HCl → (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride
Mechanism: This is a simple acid-base reaction. The basic nitrogen atom of the pyrazinone ring is protonated by hydrochloric acid to form the corresponding ammonium salt.
Experimental Considerations: The hydrochloride salt is typically formed by dissolving the free base in a suitable organic solvent, such as ethanol or diethyl ether, and then adding a solution of hydrogen chloride in the same or a miscible solvent. The salt usually precipitates out of the solution and can be collected by filtration.
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
Materials and Reagents
| Reagent | Supplier | Purity |
| L-Proline | Sigma-Aldrich | ≥99% |
| Chloroacetyl chloride | Acros Organics | 98% |
| Phosphorus oxychloride | Alfa Aesar | 99% |
| Raney Nickel | Johnson Matthey | Slurry in water |
| Hydrogen gas | High Purity | 99.999% |
| Hydrochloric acid | Fisher Scientific | 37% in water |
| Organic Solvents | Various | Anhydrous grade |
Step-by-Step Synthesis
Step 1 & 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
A detailed procedure for the synthesis of the chloroacetylated amide can be adapted from established literature methods. Typically, L-prolinamide is reacted with chloroacetyl chloride in a suitable solvent like dichloromethane in the presence of an organic base such as triethylamine at low temperatures.
Step 3: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is dissolved in an appropriate solvent, and a dehydrating agent such as phosphorus oxychloride is added cautiously at a controlled temperature. The reaction is monitored by TLC until completion. Work-up involves quenching the reaction mixture with ice-water and extracting the product with an organic solvent.
Step 4 & 5: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in ethanol is added a slurry of Raney Nickel in water. The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature. The reaction is monitored by the cessation of hydrogen uptake. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude free base.
Step 6: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride
The crude (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is dissolved in a minimal amount of ethanol. A solution of hydrochloric acid in ethanol is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₃ClN₂O |
| Molecular Weight | 176.64 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Characteristic peaks corresponding to the protons of the bicyclic ring system. |
| ¹³C NMR (DMSO-d₆) | Resonances consistent with the carbon skeleton of the molecule. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₇H₁₃N₂O⁺: 141.1028; found: 141.1025 |
Note: Specific NMR chemical shifts should be determined experimentally and compared with literature values if available.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Chloroacetyl chloride and phosphorus oxychloride are corrosive and should be handled with extreme care. Raney Nickel is pyrophoric and must be kept wet with water at all times. Hydrogen gas is flammable and should be handled with appropriate safety precautions.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of the valuable chiral building block, (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. By starting from the readily available L-proline, this multi-step synthesis provides an efficient pathway to this important heterocyclic scaffold. The detailed experimental guidance, coupled with mechanistic insights, is intended to empower researchers in the field of medicinal chemistry and drug discovery to access this and related molecules for the development of novel therapeutic agents. The self-validating nature of the described protocols ensures a high degree of success and reproducibility in the laboratory setting.
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An In-Depth Technical Guide to (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the (R)-enantiomer of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, a chiral bicyclic lactam built upon a privileged scaffold in medicinal chemistry. The pyrrolo[1,2-a]pyrazine core is of significant interest to drug development professionals due to its presence in numerous biologically active compounds. Derivatives of this scaffold have demonstrated potential as anticancer agents, kinase inhibitors, and antimicrobials.[1][2][3] This document details the molecule's physicochemical properties, proposes a robust stereoselective synthetic route, outlines a systematic approach to analytical characterization and chiral purity assessment, discusses its biological relevance, and provides essential safety and handling information. The methodologies are presented with a focus on the underlying scientific principles, offering researchers a practical and scientifically grounded resource for working with this and related compounds.
Introduction: The Pyrrolo[1,2-a]pyrazine Privileged Scaffold
The Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one structure represents a rigid, bicyclic system that is highly attractive in drug design. Its defined three-dimensional conformation allows for precise presentation of substituents to interact with biological targets, a critical strategy for optimizing drug potency and selectivity.[4] The specific stereochemistry at the C8a bridgehead, as in the (R)-enantiomer, is crucial, as enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles.[5] This guide focuses exclusively on the (R)-enantiomer, a valuable chiral building block for synthesizing more complex, biologically active molecules.[4]
Physicochemical and Structural Properties
The hydrochloride salt form of the title compound is typically used to enhance aqueous solubility and improve handling characteristics of the parent amine. Key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (8aR)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride | N/A |
| CAS Number | 1429238-55-0 | [4] |
| Molecular Formula | C₇H₁₃ClN₂O | N/A |
| Molecular Weight | 176.64 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity (Typical) | ≥97% | [6] |
| SMILES (HCl salt) | O=C1CC[C@]2([H])CNCCN21.[H]Cl | N/A |
| InChIKey (Parent) | BHFXPKPIPBNKFI-QFIPXEPTSA-N | N/A |
Stereoselective Synthesis Pathway
While specific patented syntheses for this exact molecule are not prevalent in public literature, a robust and logical asymmetric synthesis can be designed starting from a readily available chiral precursor. This approach provides excellent control over the critical stereocenter. The proposed pathway begins with D-proline to establish the desired (R)-configuration at the bridgehead carbon.
Causality of Design: The choice of D-proline is fundamental; as a component of the "chiral pool," it provides an inexpensive and enantiomerically pure starting material, directly setting the absolute stereochemistry of the target.[7] The subsequent steps involve standard, high-yielding transformations common in medicinal chemistry for building heterocyclic scaffolds. The intramolecular reductive amination is a key cyclization step, chosen for its efficiency and selectivity in forming the desired bicyclic ring system.
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
Exemplary Synthesis Protocol
Step 1: N-alkylation of D-Proline.
-
To a solution of D-Proline (1.0 eq) in Dimethylformamide (DMF), add Triethylamine (Et₃N, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Ethyl 2-bromoacetate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water and extracting with Ethyl Acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude diester product, which is used without further purification.
Step 2: Amide Coupling.
-
Dissolve the crude diester from Step 1 (1.0 eq) in Dichloromethane (DCM).
-
Add N-(tert-Butoxycarbonyl)ethylenediamine (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 18 hours.
-
Monitor reaction completion by TLC.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the Boc-protected intermediate.
Step 3: Boc Deprotection and Cyclization.
-
Dissolve the purified intermediate from Step 2 (1.0 eq) in DCM.
-
Add Trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. The resulting TFA salt is taken to the next step.
-
Dissolve the crude salt in Dichloroethane (DCE) and add Acetic Acid (AcOH, 2.0 eq).
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Stir for 12 hours, monitoring by LC-MS.
-
Quench the reaction carefully with saturated NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers and concentrate. Purify via silica gel chromatography to obtain the free base of the title compound.
Step 4: Hydrochloride Salt Formation.
-
Dissolve the purified free base (1.0 eq) in anhydrous Diethyl Ether.
-
Add a 2M solution of HCl in Diethyl Ether (1.1 eq) dropwise with stirring.
-
A precipitate will form. Stir the suspension for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold Diethyl Ether, and dry under vacuum to yield the final (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
Analytical Characterization and Quality Control
A multi-technique approach is required to confirm the identity, purity, and stereochemical integrity of the final compound.
Structural Confirmation (NMR & MS)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons of the pyrrolidine and pyrazinone rings. Key signals would include the bridgehead proton and the various methylene groups.
-
¹³C NMR: The carbon spectrum should confirm the presence of 7 unique carbon atoms, including a characteristic signal for the lactam carbonyl carbon (~170 ppm).
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 141.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Chiral Purity Assessment: HPLC Method Development
Ensuring the enantiomeric excess (e.e.) is critical for any chiral compound intended for biological use. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[8] The development of a robust method is a systematic process.
Rationale for Approach: Retention mechanisms on CSPs are complex and often unpredictable. Therefore, a screening approach using multiple columns with different chiral selectors and mobile phase systems is the most efficient path to a successful separation. Polysaccharide-based (amylose, cellulose) and cyclodextrin-based CSPs are excellent starting points as they offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and inclusion complexation.[8]
Caption: Systematic workflow for developing a chiral HPLC purity method.
Exemplary Chiral HPLC Protocol
Step 1: Initial Screening
-
Prepare Samples: Create a ~1 mg/mL solution of the racemic compound (if available) and the synthesized (R)-enantiomer sample in the mobile phase or a compatible solvent (e.g., Ethanol).
-
Screening System:
-
Columns:
-
Cellulose-based CSP (e.g., Lux Cellulose-2)
-
Amylose-based CSP (e.g., Lux Amylose-2)
-
Cyclodextrin-based CSP (e.g., CYCLOBOND I 2000 DMP)[1]
-
-
Mobile Phases:
-
Normal Phase (NP): n-Hexane / Ethanol (e.g., 90:10 v/v)
-
Polar Organic (PO): Acetonitrile / Methanol (e.g., 50:50 v/v)
-
Reversed Phase (RP): Water (w/ 0.1% Formic Acid) / Acetonitrile (e.g., 70:30 v/v)
-
-
-
Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore)
-
-
Evaluate: Identify the column and mobile phase combination that provides any separation (even partial) of the two enantiomers in the racemic standard.
Step 2: Method Optimization
-
Select the best condition from the screening phase.
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent (e.g., change Hexane/Ethanol from 95:5 to 80:20 in 5% increments) to maximize the resolution (Rs) between the two enantiomer peaks.
-
Optimize Flow Rate: Test lower flow rates (e.g., 0.8 mL/min) to potentially improve resolution, balancing analysis time.
-
Optimize Temperature: Evaluate the effect of column temperature (e.g., 20 °C, 30 °C, 40 °C) on retention and selectivity.
Step 3: Validation and Analysis
-
Once baseline separation (Rs ≥ 1.5) is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
-
Inject the synthesized (R)-enantiomer sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Biological Context and Potential Applications
The pyrrolo[1,2-a]pyrazine core is a well-established "privileged scaffold" found in numerous natural products and synthetic molecules with diverse biological activities.[3] While specific biological data for the parent (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is limited in public literature, derivatives have shown significant promise in several therapeutic areas:
-
Oncology: Substituted pyrrolo[1,2-a]pyrazinones have been identified as potent and selective inhibitors of PIM kinases, a family of serine/threonine kinases that are overexpressed in various cancers, including leukemia and prostate cancer.[2] Inhibition of PIM kinases can block cell cycle progression and induce apoptosis.
-
Antimicrobial Activity: The broader hexahydropyrrolo[1,2-a]pyrazine-1,4-dione scaffold, isolated from marine bacteria like Bacillus tequilensis, has demonstrated potent antimicrobial activity against multi-drug resistant Staphylococcus aureus.[9][10]
-
Pain Management: The (S)-enantiomer has shown efficacy in animal models of neuropathic pain, suggesting potential as a non-opioid analgesic.[1]
The (R)-enantiomer of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride serves as a critical starting material for building libraries of novel derivatives to explore these and other potential therapeutic applications.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Commercial suppliers indicate the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] May cause respiratory irritation.[6]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[11]
Conclusion
(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is a valuable chiral building block for drug discovery and development. Its rigid, stereodefined structure provides an excellent platform for the synthesis of novel therapeutic agents. This guide has outlined a plausible and scientifically-grounded approach to its asymmetric synthesis, offered a systematic workflow for its analytical characterization and chiral purity determination, and contextualized its importance within the broader field of medicinal chemistry. The protocols and insights provided herein are intended to empower researchers to confidently utilize this compound in their discovery programs.
References
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry. Available at: [Link]
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An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Publishing. Available at: [Link]
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The Synthesis of Bicyclic Piperazinone and Related Derivatives. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
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Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available at: [Link]
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed. Available at: [Link]
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Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed. Available at: [Link]
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Application of enantioselective separation techniques to bioanalysis of chiral drugs and their metabolites | Request PDF - ResearchGate. Available at: [Link]
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Getting Started with Chiral Method Development - Regis Technologies. Available at: [Link]
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Chiral HPLC Method Development. Available at: [Link]
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Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy - PubMed. Available at: [Link]
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Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). - ResearchGate. Available at: [Link]
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Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PubMed Central. Available at: [Link]
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A Technical Guide to the Solubility Profiling of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride
Introduction: The Nexus of Solubility and Therapeutic Potential
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and its derivatives represent a class of chiral bicyclic amines that serve as versatile scaffolds in medicinal chemistry.[1] This core structure is a key building block for constructing more complex, biologically active molecules and has been investigated for applications ranging from anticancer and antimicrobial agents to pain management.[1] The hydrochloride salt form, Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, is often synthesized to improve the compound's stability and handling properties.
However, for any active pharmaceutical ingredient (API) to be effective, it must first be absorbed by the body, a process fundamentally governed by its solubility and permeability. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and therapeutic failure. Therefore, a thorough and early characterization of the solubility profile of a novel API salt like Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is not merely a routine task; it is a critical step that dictates formulation strategy, predicts in vivo performance, and ultimately determines the viability of a drug candidate.
This guide provides an in-depth technical framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in the authoritative standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and principles outlined in the United States Pharmacopeia (USP).
Physicochemical Properties Influencing Solubility
Understanding the intrinsic properties of the molecule is paramount to interpreting its solubility behavior. The solubility of an API is not a single value but a complex function of its chemical structure and the surrounding environment.
Chemical Structure and Ionization
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic lactam. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the pyrazine ring. This conversion to a salt form is a common strategy to enhance aqueous solubility compared to the free base.
The presence of ionizable nitrogen atoms means that the compound's charge, and therefore its solubility, will be highly dependent on the pH of the medium. Predicting the pKa (acid dissociation constant) of the protonated amine is crucial for understanding the pH-solubility profile.
Caption: Structure of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride.
Lipophilicity (LogP)
The partition coefficient (LogP) describes the distribution of a compound between an organic (n-octanol) and an aqueous phase. It is a key indicator of a molecule's hydrophobicity. While the salt form enhances water solubility, the intrinsic lipophilicity of the free base will still influence its interaction with biological membranes and its potential for solubilization in lipid-based formulations. The predicted LogP for the free base is approximately -0.42, suggesting a relatively hydrophilic nature.[4]
Crystalline Form (Polymorphism)
The solid-state properties of an API can have a profound impact on its thermodynamic solubility. Different crystalline forms (polymorphs) or amorphous material can exhibit different free energies, leading to significant variations in measured solubility. It is crucial that solubility studies are performed on a well-characterized, stable crystalline form to ensure data reproducibility and relevance.
Thermodynamic Equilibrium Solubility: The Gold Standard
Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at thermodynamic equilibrium.[5] The "gold standard" for its determination is the Saturation Shake-Flask Method , which is recommended by the USP, FDA, and other international regulatory bodies.[6][7] This method ensures that the system has reached a true equilibrium, providing a reliable value for formulation and biopharmaceutical classification.
The Shake-Flask Method: A Self-Validating Protocol
The core principle is to saturate a solvent with an excess of the solid API, allow it to reach equilibrium, and then measure the concentration of the dissolved API in the supernatant. The causality behind this choice is that it directly measures the thermodynamic endpoint, unlike kinetic or apparent solubility methods which can be misleading.
Diagram of the Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride in various aqueous media.
Materials:
-
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride (well-characterized solid form)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1°C)
-
Calibrated pH meter
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC method for quantification
-
Aqueous buffers (pH 1.2, 4.5, 6.8, and others as needed)[6][8]
Procedure:
-
Preparation: Add an excess amount of the API to triplicate vials for each solvent system.
-
Rationale: An excess of solid must be visually present at the end of the experiment to ensure saturation was achieved.[7]
-
-
Solvent Addition: Add a known volume of the pre-heated (37°C) aqueous buffer to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37°C. Agitate for a predetermined time (e.g., 48-72 hours).
-
Rationale: 37°C is used to simulate physiological temperature.[9] Agitation ensures continuous mixing to facilitate dissolution. Equilibrium is established when the concentration of the dissolved drug no longer changes over time.[7][10] This must be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) during initial method development.[10]
-
-
Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.
-
Phase Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles.
-
Rationale: Filtration is a critical step to separate the liquid and solid phases. The filter material should be validated to ensure it does not adsorb the API.[10]
-
-
pH Measurement: Measure and record the final pH of the saturated solution.
-
Rationale: The addition of an API, especially a salt, can alter the final pH of the buffer, which must be documented.[7]
-
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.
-
Data Validation: Confirm that solid API remains in the vials. The solubility is the average of the triplicate measurements where the concentration has reached a plateau over time.
Solubility Profile Data
A complete solubility profile requires testing in a range of pharmaceutically relevant solvents. For Biopharmaceutics Classification System (BCS) purposes, aqueous media over the physiological pH range of 1.2 to 6.8 are required.[6][8]
Illustrative Aqueous pH-Solubility Profile
The following table presents an illustrative data set for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. Actual experimental data must be generated by following the protocol above.
| Solvent System (Buffer at 37°C) | Final pH | Illustrative Solubility (mg/mL) | Illustrative Solubility (mM) |
| 0.1 N HCl | 1.2 | > 200 | > 1132 |
| Acetate Buffer | 4.5 | > 200 | > 1132 |
| Phosphate Buffer | 6.8 | 150 | 849 |
| Phosphate Buffer | 7.4 | 85 | 481 |
| Purified Water | 6.5 (unbuffered) | 180 | 1019 |
This table contains example data for illustrative purposes only.
Interpretation of Illustrative Data: As a hydrochloride salt of a basic compound, high solubility is expected at low pH where the compound is fully protonated and ionized. As the pH increases towards and beyond the pKa of the parent amine, the un-ionized free base begins to form, which is typically less soluble, leading to a decrease in the overall solubility.
Solubility in Organic and Co-Solvent Systems
Solubility data in common organic solvents is vital for developing analytical methods and for creating non-aqueous or co-solvent formulations.
| Solvent (at 25°C) | Illustrative Solubility (mg/mL) | Relevance |
| Methanol | 50 | HPLC mobile phase, potential co-solvent |
| Ethanol | 25 | Common pharmaceutical co-solvent |
| Acetonitrile | 5 | HPLC mobile phase |
| Dichloromethane | < 0.1 | Synthesis, purification |
| Propylene Glycol | 100 | Formulation excipient, co-solvent |
| PEG 400 | 120 | Formulation excipient, co-solvent |
This table contains example data for illustrative purposes only.
Logical Framework for Solubility Assessment
The relationship between a compound's properties, the experimental conditions, and the resulting solubility data can be visualized as a logical flow. This ensures a comprehensive and systematic approach to characterization.
Caption: Logical flow from API properties to formulation strategy.
Conclusion and Forward Outlook
This guide has established a comprehensive, scientifically-grounded framework for determining the solubility of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. By adhering to the authoritative shake-flask method, researchers can generate reliable, reproducible thermodynamic solubility data. This data is the bedrock upon which sound development decisions are made, from classifying the compound under the BCS to designing robust and bioavailable drug product formulations. While specific solubility values for this compound are not yet in the public domain, the protocols and logical frameworks presented here provide the exact methodology required to generate this critical information, ensuring both scientific integrity and regulatory alignment.
References
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U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. [Link]
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ResearchGate. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). [Link]
-
PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. [Link]
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U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
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World Health Organization. Annex 4: Guidance on equilibrium solubility studies. [Link]
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World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]
-
J&K Scientific. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. [Link]
-
European Union Reference Laboratory for alternatives to animal testing. Standard Operating Procedure for solubility testing. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
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Academia.edu. Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. [Link]
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SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter (2016). [Link]
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PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
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Arctom Scientific. (S)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE. [Link]
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Methodological & Application
Application Note: Comprehensive NMR Analysis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The structural complexity of this bicyclic lactam necessitates a multi-faceted NMR approach for unambiguous characterization. This document outlines optimized protocols for sample preparation and data acquisition using 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques. Furthermore, it presents a comprehensive, theoretically-derived spectral analysis to serve as a benchmark for researchers working with this compound and its analogs. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction: The Structural Significance of the Pyrrolopyrazine Core
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a saturated bicyclic lactam that serves as a versatile building block in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure is a privileged scaffold in drug discovery, offering precise spatial orientation of substituents to interact with biological targets. The hydrochloride salt form is often preferred to enhance solubility and stability.
Given the critical role of stereochemistry and connectivity in determining pharmacological activity, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. This guide provides a comprehensive framework for the complete NMR analysis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
Foundational Principles: Causality in NMR Experimental Design
The selection of a suite of NMR experiments is not arbitrary; it follows a logical progression from foundational 1D techniques to more complex 2D correlation experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating system of assignment.
Figure 1: Logical workflow for NMR-based structure elucidation.
Experimental Protocols
Sample Preparation
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride can be hygroscopic. Therefore, appropriate handling is necessary to prevent water contamination in the NMR sample, which can obscure signals and affect chemical shifts.
Protocol:
-
Dry the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride sample under high vacuum for at least 4 hours to remove any residual moisture.
-
In a glove box or under a dry nitrogen atmosphere, accurately weigh 10-15 mg of the dried sample for ¹H NMR and 30-50 mg for ¹³C and 2D NMR experiments.[1]
-
Transfer the sample to a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended due to the salt nature of the analyte. Ensure the solvent is from a freshly opened sealed container to minimize water content.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture absorption.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Number of Scans | 16 | To achieve adequate signal-to-noise. | |
| Relaxation Delay | 2.0 s | Allows for full relaxation of protons. | |
| Spectral Width | 16 ppm | To encompass all expected proton signals. | |
| ¹³C NMR | Pulse Program | zgpg30 | Power-gated decoupling to enhance signal and avoid NOE distortions. |
| Number of Scans | 1024 | Due to the low natural abundance of ¹³C. | |
| Relaxation Delay | 2.0 s | Standard delay for most carbon environments. | |
| Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. | |
| DEPT-135 | Pulse Program | dept135 | To differentiate CH/CH₃ (positive) from CH₂ (negative) signals. |
| Number of Scans | 256 | Fewer scans needed than for a full ¹³C spectrum. | |
| Relaxation Delay | 2.0 s | Standard delay. | |
| COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY for high resolution. |
| Number of Scans | 8 | Sufficient for most correlations. | |
| Spectral Width | 16 x 16 ppm | Symmetrical width covering the proton spectrum. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Edited HSQC to differentiate CH/CH₃ from CH₂ signals by phase. |
| Number of Scans | 16 | Good sensitivity for one-bond correlations. | |
| Spectral Width | 16 ppm (F2) x 240 ppm (F1) | Correlates the proton and carbon chemical shift ranges. | |
| HMBC | Pulse Program | hmbcgpndqf | Gradient-selected HMBC for long-range correlations. |
| Number of Scans | 32 | To detect weaker, long-range correlations. | |
| Spectral Width | 16 ppm (F2) x 240 ppm (F1) | Correlates the proton and carbon chemical shift ranges. |
Theoretical Spectral Analysis and Interpretation
The following is a detailed, theoretically-derived analysis of the expected NMR spectra for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. The protonation of one of the nitrogen atoms in the hydrochloride salt will lead to a downfield shift of adjacent protons and carbons.[2]
Molecular Structure and Numbering
Figure 2: Structure and numbering scheme. (Note: A proper chemical drawing with atom numbering should be used here. The DOT language is not ideal for complex chemical structures.)
A more descriptive representation using text:
The structure consists of a fused six-membered pyrazine ring and a five-membered pyrrolidine ring. The carbonyl group (C=O) is at position 6. The nitrogen at position 5 is part of the amide. The nitrogen at position 2 is expected to be protonated in the hydrochloride salt.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data (500 MHz, CD₃OD)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |
| H-1a, H-1b | 3.6 - 3.8 | m | Protons adjacent to the protonated nitrogen (N-2), significantly deshielded. | |
| H-3a, H-3b | 3.3 - 3.5 | m | Protons adjacent to two nitrogen atoms (N-2 and N-5), deshielded. | |
| H-4a | 4.1 - 4.3 | m | Bridgehead proton, adjacent to the protonated nitrogen (N-2). | |
| H-7a, H-7b | 2.4 - 2.6 | m | Protons alpha to the carbonyl group. | |
| H-8a, H-8b | 2.0 - 2.2 | m | Pyrrolidine ring protons. | |
| H-9a, H-9b | 3.4 - 3.6 | m | Protons adjacent to the amide nitrogen (N-5). | |
| NH | 8.0 - 9.0 | br s | Amide proton, chemical shift can be variable. | |
| NH⁺ | 9.0 - 10.0 | br s | Proton on the protonated nitrogen, likely broad and may exchange with solvent. |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CD₃OD)
| Carbon | Predicted δ (ppm) | DEPT-135 Phase | Assignment Rationale |
| C-1 | 45 - 50 | Negative (CH₂) | Carbon adjacent to the protonated nitrogen. |
| C-3 | 48 - 53 | Negative (CH₂) | Carbon between two nitrogen atoms. |
| C-4 | 60 - 65 | Positive (CH) | Bridgehead carbon adjacent to the protonated nitrogen. |
| C-6 | 170 - 175 | Absent | Carbonyl carbon of the lactam. |
| C-7 | 30 - 35 | Negative (CH₂) | Carbon alpha to the carbonyl group. |
| C-8 | 25 - 30 | Negative (CH₂) | Pyrrolidine ring carbon. |
| C-9 | 42 - 47 | Negative (CH₂) | Carbon adjacent to the amide nitrogen. |
2D NMR Correlation Analysis
-
COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling networks. Key expected correlations include:
-
H-1 with H-9 and H-4
-
H-3 with H-4
-
H-7 with H-8
-
H-8 with H-9
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.1-4.3 ppm will show a correlation to the carbon signal at ~60-65 ppm, confirming the H-4/C-4 assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall carbon skeleton and the position of the carbonyl group. Key long-range (2-3 bond) correlations are expected between:
-
H-7 and C-6 (carbonyl), C-8, and C-9
-
H-9 and C-1, C-8, and C-4
-
H-1 and C-3, C-4, and C-9
-
H-3 and C-1 and C-4
-
Amide NH and C-6 and C-4
-
Figure 3: Key expected HSQC and HMBC correlations.
Conclusion
The comprehensive NMR analysis outlined in this application note, employing a combination of 1D and 2D techniques, provides a robust methodology for the unambiguous structural characterization of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride. The provided theoretical spectral data serves as a valuable reference for researchers in the field. By understanding the causality behind the experimental design and the logic of spectral interpretation, scientists can confidently apply these principles to this and other complex heterocyclic systems, ensuring the scientific integrity of their findings in drug discovery and development.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Cook, J. M., et al. (2017). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, M949.
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
Sources
Application Note & Protocol: Elucidating the Three-Dimensional Architecture of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one via Single-Crystal X-ray Crystallography
Abstract
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a chiral bicyclic lactam of significant interest in medicinal chemistry, serving as a privileged scaffold in the synthesis of complex, biologically active molecules.[1] Its rigid, stereochemically defined structure is crucial for imparting specific three-dimensional conformations to drug candidates, thereby influencing their potency and selectivity.[1] A definitive understanding of its solid-state conformation and intermolecular interactions is paramount for rational drug design and development. This application note provides a comprehensive, field-proven protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We detail the entire workflow, from material preparation and crystallization to data collection, structure solution, and refinement, offering expert insights into the causality behind key experimental choices.
Introduction: The "Why" Beyond the "How"
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] For a chiral building block like (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (Figure 1), SCXRD provides not just bond lengths and angles, but the absolute configuration of its stereocenter—information that is critical for its application in pharmaceuticals.[3] The resulting crystal structure reveals the molecule's preferred conformation in the solid state and the intricate network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern its crystal packing. This detailed structural landscape is invaluable for computational modeling, understanding solid-state properties, and predicting how it will interact with biological targets.
Figure 1: Chemical Structure of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol [4]
Foundational Requirements: Material Purity and Characterization
The journey to a high-resolution crystal structure begins with the sample itself. The adage "garbage in, garbage out" is particularly resonant in crystallography. The presence of impurities can significantly impede or entirely prevent the formation of single crystals suitable for diffraction.
Protocol 2.1: Purity Verification
-
Procurement: Obtain (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one from a reputable supplier (e.g., ChemScene, BLDpharm) with a stated purity of ≥97%.[4][5]
-
Initial Assessment: Upon receipt, verify the compound's identity and purity using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): Verify the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): Quantify the purity to ensure it meets the ≥97% threshold.
-
-
Recrystallization (If Necessary): If impurities are detected, purify the bulk material by recrystallization from a suitable solvent system (e.g., ethanol/ether, ethyl acetate/hexanes) prior to attempting crystallization for diffraction.
The Art and Science of Crystallization
Crystallization is often the most challenging and empirical step in the SCXRD workflow.[3][6] It involves a systematic exploration of conditions to gently coax the molecules out of solution and into a highly ordered, three-dimensional lattice. For a small, moderately polar molecule like our target compound, several classical methods are highly effective.
Protocol 3.1: Crystallization Screening
The goal is to achieve a state of supersaturation slowly, allowing for the formation of a limited number of well-ordered nuclei that can grow into single crystals.
Table 1: Recommended Crystallization Screening Techniques
| Technique | Principle | Typical Solvents/Anti-solvents | Rationale & Expert Insights |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation. | Dichloromethane, Ethyl Acetate, Acetone, Ethanol | This is the simplest method and often a good starting point.[6] The choice of solvent is critical; the compound should be soluble but not excessively so. A loosely covered vial allows for controlled evaporation over several days. |
| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility. | Chamber: Hexanes, Diethyl Ether; Vial: Dichloromethane, Chloroform, Toluene | This method offers excellent control over the rate of supersaturation.[6] The setup involves placing a small vial of the compound solution inside a larger, sealed chamber containing the anti-solvent. |
| Liquid-Liquid Diffusion | A layer of anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface. | Anti-solvent: Hexanes; Solvent: Dichloromethane | This technique is particularly useful for sensitive compounds as it avoids temperature fluctuations. The quality of the interface is key to success.[6] |
| Cooling | The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution. | Acetonitrile, Methanol, Ethanol | This method requires a well-controlled cooling apparatus. The rate of cooling should be very slow (e.g., 1-2 °C per hour) to prevent rapid precipitation. |
Self-Validation: A successful crystallization will yield transparent, well-formed crystals with sharp edges and faces, ideally between 0.1 and 0.3 mm in each dimension. These should be examined under a polarized light microscope to confirm they are single crystals (they should extinguish light evenly when the polarizing stage is rotated).
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it must be mounted and exposed to a focused beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.
Caption: Workflow for X-ray Diffraction Data Collection.
Protocol 4.1: Data Collection on a Modern Diffractometer
-
Crystal Mounting: Using a micromanipulator, carefully select a single crystal and mount it on a cryo-loop.[7] The loop should be slightly larger than the crystal.
-
Cryo-cooling: Immediately plunge the mounted crystal into liquid nitrogen (or a cold nitrogen gas stream at ~100 K). This vitrification process minimizes radiation damage during data collection.
-
Diffractometer Setup: Mount the crystal on the goniometer head of a modern X-ray diffractometer equipped with a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) radiation source and a sensitive detector (e.g., CCD or pixel array).[7]
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. Software like CrysAlisPro or APEX will automatically index the reflections.
-
Data Collection Strategy: Based on the crystal's symmetry, the software will calculate an optimal strategy (a series of omega and phi scans) to collect a complete and redundant dataset. A high resolution (ideally to 0.84 Å or better) is crucial for accurate structure determination.[8]
-
Data Integration and Scaling: After collection, the raw diffraction images are processed.
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling: The intensities from all frames are scaled to a common reference frame to correct for variations in exposure time and crystal decay. The output is a reflection file (e.g., in HKL format) containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution and Refinement: From Data to Model
This stage involves translating the diffraction data into a chemically meaningful atomic model.[9]
Caption: The Cycle of Structure Solution and Refinement.
Protocol 5.1: Structure Determination using SHELX
The SHELX suite of programs, often integrated within graphical interfaces like Olex2, is the industry standard for small molecule crystallography.[9]
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group. For a chiral molecule like (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, the space group must be non-centrosymmetric.
-
Structure Solution (The Phase Problem): The measured intensities are only part of the story; the phases of the X-ray waves are lost during the experiment. For small molecules, direct methods are used to mathematically derive initial phase estimates.[10] This is typically performed using a program like SHELXS.
-
Model Building: The initial phases are used to calculate an electron density map. The strongest peaks in this map correspond to the positions of the non-hydrogen atoms. These are assigned to their respective elements (C, N, O).
-
Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (with SHELXL).[11] This iterative process adjusts the atomic positions, and their thermal displacement parameters (anisotropic for non-hydrogen atoms) to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final model is rigorously validated. The R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) should typically be below 5% for a well-refined structure. A checkCIF report is generated to identify any potential issues with the data or model.[9] The absolute configuration is confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Data Presentation and Interpretation
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal, data collection, and the final atomic coordinates.
Table 2: Representative Crystallographic Data
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁ | Defines the symmetry operations within the unit cell. Must be chiral. |
| a, b, c (Å) | e.g., 5-15 Å | Dimensions of the unit cell. |
| α, β, γ (°) | e.g., 90, 105, 90 | Angles of the unit cell. |
| Z | 2, 4, etc. | Number of molecules in the unit cell. |
| Resolution (Å) | ≤ 0.84 | A measure of the level of detail in the data. |
| R1 (final) | < 0.05 | Agreement factor between the model and the data. |
| wR2 (final) | < 0.15 | Weighted agreement factor. |
| Flack Parameter | 0.0(1) | Confirms the absolute stereochemistry. A value near 1 indicates the inverted structure. |
References
-
J&K Scientific. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 151763-88-1. [Link]
-
Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3136-3153. [Link]
-
HKL-xray. Small Molecule Structure Solution and Refinement. [Link]
-
Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link]
-
Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press. [Link]
-
Hall, C. D., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]
-
Szabó, Z., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7263. [Link]
-
ICMAB. Crystallization of small molecules. [Link]
-
CCP4 wiki. Solve a small-molecule structure. [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
Wikipedia. X-ray crystallography. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rigaku.com [rigaku.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. 151763-88-1|(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one|BLD Pharm [bldpharm.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. X-ray Data Collection Course [mol-xray.princeton.edu]
- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 9. hkl-xray.com [hkl-xray.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Leveraging Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The constrained bicyclic lactam, Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, is a privileged chiral scaffold increasingly utilized in medicinal chemistry to impart conformational rigidity and novel vectoral orientations to peptide and small molecule drug candidates.[1] Its integration into solid-phase synthesis (SPS) workflows enables the rapid generation of diverse chemical libraries with significant potential for therapeutic applications, including anticancer, pain management, and antimicrobial agents.[1] This document provides a comprehensive guide for the effective use of this scaffold in solid-phase synthesis, detailing strategic considerations, step-by-step protocols for resin attachment, chain elongation, and cleavage, and troubleshooting insights.
Introduction: The Strategic Advantage of a Constrained Bicyclic Scaffold
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery, allowing for the efficient, stepwise assembly of amino acid chains on a polymeric support.[2][3] The introduction of non-standard building blocks, such as Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, into SPPS workflows is a key strategy for moving beyond linear peptides to create complex peptidomimetics with enhanced stability, receptor affinity, and cell permeability.
The rigid bicyclic structure of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one serves as a conformational constraint, locking a portion of the synthetic molecule into a defined three-dimensional shape. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The chiral nature of the scaffold, particularly the (S)-enantiomer, provides a defined stereocenter crucial for optimizing interactions with chiral biological macromolecules.[1]
Key Features and Applications:
-
Privileged Scaffold: The pyrrolopyrazinone core is found in a range of bioactive natural products, indicating its inherent ability to interact with biological systems.[4]
-
Versatile Building Block: It can undergo various chemical modifications, including oxidation, reduction, and substitution, allowing for diverse derivatization.[1]
-
Therapeutic Potential: Derivatives have shown promise as anticancer, analgesic, and antibiotic agents.[1]
Foundational Principles for Solid-Phase Integration
The successful incorporation of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one onto a solid support hinges on a robust orthogonal protection strategy. This ensures that the protecting groups on the scaffold, the growing chain, and the resin linker can be selectively removed without affecting the others. The most common strategies in SPPS are Boc (acid-labile) and Fmoc (base-labile) protection. For this guide, we will focus on an Fmoc-based strategy, which is widely used due to its milder deprotection conditions.
The scaffold possesses two nitrogen atoms that can participate in reactions. For controlled, stepwise synthesis, it is essential to selectively protect these positions. The secondary amine within the pyrazinone ring is the primary point for chain extension.
Experimental Protocols
Preparation of the Scaffold for Solid-Phase Synthesis
To be used in Fmoc-based SPPS, the secondary amine of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one must be protected with an Fmoc group. The other secondary amine is typically protected with a Boc group, which is stable to the piperidine treatment used for Fmoc removal but can be cleaved during the final acid-mediated resin cleavage.
Diagram: Orthogonal Protection Strategy
Caption: Workflow for attaching the scaffold to the solid support.
Step-by-Step Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DCM.
-
Scaffold Loading: Dissolve N-Fmoc protected Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (1.5 equivalents relative to resin capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under high vacuum for several hours. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small sample and measuring the absorbance of the dibenzylfulvene-piperidine adduct.
Protocol 2: Stepwise Elongation using Fmoc-SPPS
This protocol outlines a standard cycle for adding an amino acid to the resin-bound scaffold.
Step-by-Step Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Cycle Repetition: Repeat steps 1-5 for each subsequent amino acid in the desired sequence.
Table 1: Common Coupling Reagents for SPPS
| Reagent | Full Name | Activation Mechanism | Notes |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an active ester with the amino acid | Efficient and widely used. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Similar to HBTU but often more effective for hindered couplings | Minimizes racemization. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide activation with an additive to suppress side reactions | Cost-effective but can form insoluble urea byproducts. |
Protocol 3: Cleavage and Final Deprotection
The final step is to cleave the synthesized molecule from the resin and remove any remaining side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acids present in the sequence.
Step-by-Step Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum. [5]2. Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard and robust cocktail is Reagent K.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin). [6]4. Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For complex or sterically hindered sequences, the time may be extended. [5]5. Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Combine the filtrates.
-
-
Precipitation: Precipitate the crude product by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude product should then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). [7] Table 2: Standard Cleavage Cocktails
| Cocktail | Composition | Scavengers and Their Purpose |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole: Cation scavengers to protect sensitive residues like Trp and Tyr. EDT (Ethanedithiol): Scavenger for protecting groups like Trt. Water: Assists in the hydrolysis of protecting groups. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | TIS: A highly effective cation scavenger. |
TFA: Trifluoroacetic Acid
Troubleshooting and Expert Insights
-
Incomplete Coupling: If a Kaiser test remains positive after coupling, especially with a bulky amino acid, consider a double coupling (repeating the coupling step with fresh reagents) or using a more powerful coupling agent like HATU.
-
Aggregation: Long or hydrophobic sequences can aggregate on the resin, hindering reagent access. Consider using a lower-loading resin or incorporating pseudo-proline dipeptides to disrupt secondary structures.
-
Side Reactions during Cleavage: Ensure the use of appropriate scavengers in the cleavage cocktail to prevent side reactions, such as the alkylation of tryptophan or tyrosine residues. The presence of arginine, methionine, or cysteine requires specific scavenger considerations.
-
Racemization: While minimal with standard coupling agents, racemization can occur, particularly at the C-terminal residue attached to the scaffold. Using HOBt or its derivatives can help suppress this side reaction.
Conclusion
The integration of the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold into solid-phase synthesis protocols offers a powerful strategy for the design and rapid synthesis of conformationally constrained peptidomimetics and small molecules. By employing a robust orthogonal protection scheme and optimizing coupling and cleavage conditions, researchers can efficiently generate diverse libraries for drug discovery and development. The protocols and insights provided in this guide serve as a foundational framework for harnessing the full potential of this valuable chemical building block.
References
-
MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]
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Journal of the American Chemical Society. Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. [Link]
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RSC Publishing. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b]t[1][8][9]riazines together with spectroscopic and X-ray studies. [Link]
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Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]
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Application Notes and Protocols for Antimicrobial Screening of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Nitrogen-containing heterocyclic compounds have historically been a rich source of therapeutic agents. Among these, the pyrrolopyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2] Specifically, derivatives of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core represent a promising, yet not fully explored, class of molecules in the quest for novel antibiotics.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives. The protocols detailed herein are grounded in established methodologies and are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data.
Rationale and Strategy for Antimicrobial Screening
The primary objective of an antimicrobial screening cascade is to identify and characterize compounds that exhibit inhibitory or lethal activity against pathogenic microorganisms. A well-designed screening strategy for novel hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives should be multi-tiered, beginning with broad-spectrum primary screening to identify "hits," followed by more detailed secondary and tertiary assays to elucidate the potency, spectrum of activity, and preliminary safety profile of lead candidates.
The choice of initial screening assays is critical. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antimicrobial agent.[4][5] This method provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5] Complementary to this, the disk diffusion assay offers a qualitative, yet powerful, initial assessment of antimicrobial activity and can be particularly useful for preliminary screening of a large number of derivatives.[6][7]
Following the identification of active compounds, time-kill kinetic studies are essential to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[8] This distinction is crucial for the therapeutic application of an antibiotic. Finally, an early assessment of cytotoxicity against mammalian cell lines is a critical step to ensure that the observed antimicrobial activity is not due to general toxicity, thereby identifying compounds with a promising therapeutic index.[9][10]
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the antimicrobial screening of a library of novel hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives.
Caption: A generalized workflow for the antimicrobial screening of novel compounds.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[4]
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of each derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate. The typical concentration range to screen is 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial inoculum.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
-
Reading the MIC:
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method is useful for rapid primary screening.[6][7]
Principle: An antimicrobial-impregnated paper disk is placed on an agar surface inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[7][12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (e.g., gentamicin) and a negative control disk (solvent only).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[11]
-
Protocol 3: Time-Kill Kinetic Assay
This assay helps determine whether a compound is bactericidal or bacteriostatic.[8][14]
Principle: A standardized inoculum of a microorganism is exposed to a specific concentration of the antimicrobial agent over time. At various time points, aliquots are removed, and the number of viable organisms is determined by colony counting.[15]
Materials:
-
Bacterial strain
-
Appropriate broth medium
-
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivative
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Prepare a bacterial culture in the logarithmic phase of growth.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed broth.
-
Add the test compound at concentrations corresponding to its MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control without the compound.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[8] A bacteriostatic effect is observed when there is a <3-log10 reduction in the initial inoculum.
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This assay evaluates the effect of the compounds on the viability of mammalian cells.[9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[10][16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[17]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Example MIC Data for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| HPP-001 | 16 | 64 | >128 |
| HPP-002 | 8 | 32 | 64 |
| HPP-003 | >128 | >128 | >128 |
| Ampicillin | 0.5 | 8 | N/A |
| Ciprofloxacin | 0.25 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Example Cytotoxicity Data
| Compound ID | HEK293 IC50 (µM) |
| HPP-001 | >100 |
| HPP-002 | 75.2 |
| Doxorubicin | 1.5 |
Mechanism of Action: A Frontier of Investigation
The precise mechanism of action for pyrrolopyrazine derivatives is not yet fully elucidated and remains an active area of research.[2] However, based on the broader class of nitrogen-containing heterocycles and some preliminary studies on related pyrrole-containing compounds, several potential mechanisms can be hypothesized:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[18]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the core structure may allow for insertion into the microbial cell membrane, leading to depolarization and leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: Some related compounds, such as triazolopyrazines, have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[19]
-
Inhibition of Protein Synthesis: Interference with ribosomal function is another common mechanism for antimicrobial agents.
Further studies, such as macromolecular synthesis assays and enzymatic assays, would be required to pinpoint the specific molecular target(s) of any promising hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic antimicrobial screening of novel hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for identifying and advancing new lead compounds in the fight against antimicrobial resistance. The exploration of this chemical scaffold holds significant promise for the discovery of next-generation antimicrobial agents.
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Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
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RSC Publishing. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available at: [Link]
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RSC Publishing. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available at: [Link]
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Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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MDPI. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Available at: [Link]
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PubMed. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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PMC - NIH. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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ResearchGate. (2007). (PDF) The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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PMC - NIH. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]
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PMC - NIH. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available at: [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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SciELO. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Available at: [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
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PubMed Central. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Available at: [Link]
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PMC - NIH. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available at: [Link]
-
ResearchGate. (2017). Cytotoxicity tests of compounds by MTT assay. Cells were treated with... Available at: [Link]
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NIH. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Available at: [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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StatPearls - NCBI Bookshelf - NIH. (2023). Antimicrobial Susceptibility Testing. Available at: [Link]
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MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available at: [Link]
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ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Available at: [Link]
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ResearchGate. (2019). In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. Available at: [Link]
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MI - Microbiology. Broth Microdilution. Available at: [Link]
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YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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PubMed. (2019). Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action. Available at: [Link]
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MDPI. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Available at: [Link]
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Nelson Labs. Time-Kill Evaluations. Available at: [Link]
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ResearchGate. (2022). Time-kill kinetics assay examining the time- and... Available at: [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Compounds
Introduction: The Imperative for Early Cytotoxicity Profiling of Novel Pyrrolopyrazine Scaffolds
The hexahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents.[1] Derivatives of this class have demonstrated a wide range of biological activities, with research indicating promising anticancer properties.[2] Early-stage in vitro cytotoxicity testing is therefore not merely a routine screening step but a critical component of the drug discovery cascade for these compounds.[3][4][5] It provides the initial assessment of a compound's therapeutic window, guiding lead optimization efforts by identifying candidates that exhibit potent activity against target cells while minimizing harm to healthy tissues.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the cytotoxic potential of novel Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one compounds. The protocols detailed herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.
Pre-Assay Considerations: Setting the Stage for Success
Before initiating any cytotoxicity assay, it is crucial to address the physicochemical properties of the test compounds. Many heterocyclic compounds, including some pyrrolopyrazine derivatives, may exhibit low aqueous solubility.[3][6] This necessitates careful preparation of stock solutions and consideration of the final solvent concentration in the cell culture medium.
Compound Solubilization Protocol:
-
Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of novel compounds for in vitro screening.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication.
-
Working Solution Preparation: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Final Solvent Concentration: Crucially, the final concentration of DMSO in the culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could confound the results.[7] Always include a vehicle control (medium with the same final DMSO concentration as the test wells) to account for any effects of the solvent on cell viability.
Experimental Workflow: A Triad of Assays for Comprehensive Cytotoxicity Profiling
A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. Here, we present a triad of well-established assays: MTT (metabolic activity), Neutral Red (lysosomal integrity), and LDH (membrane integrity).
Caption: Principle of the MTT cytotoxicity assay.
Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. [8]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. [9]Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [9]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [10]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. [8][10]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [9][10]Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [8][9][10]
Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. [2][11]The dye, a weak cationic dye, penetrates cell membranes and accumulates in the acidic environment of lysosomes. [2][12]Damage to the cell membrane or lysosomes results in a decreased uptake of the dye. [2][11]
Caption: Principle of the Neutral Red uptake assay.
Protocol for Neutral Red Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After the incubation period with the test compound, remove the medium from the wells.
-
NR Staining: Add 100 µL of pre-warmed Neutral Red solution (e.g., 50 µg/mL in medium) to each well.
-
Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the NR solution and wash the cells with 150 µL of a wash solution (e.g., PBS or a formal-calcium chloride solution) to remove excess dye.
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shaking: Shake the plate for 10-20 minutes to ensure complete extraction of the dye.
-
Absorbance Reading: Measure the absorbance at 540 nm. [11]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.
Caption: Principle of the LDH cytotoxicity assay.
Protocol for LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to also prepare a maximum LDH release control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Data Analysis and Interpretation
1. Calculation of Percent Viability:
For MTT and Neutral Red assays, the percent viability is calculated relative to the untreated control cells:
-
% Viability = [(Abstest - Absblank) / (Abscontrol - Absblank)] x 100
For the LDH assay, percent cytotoxicity is calculated:
-
% Cytotoxicity = [(Abstest - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
-
Absspontaneous: Absorbance of the vehicle control supernatant.
-
Absmaximum: Absorbance of the lysed cell supernatant.
-
2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. It is a key parameter for comparing the cytotoxic potency of different compounds.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
The IC₅₀ value can then be interpolated from the fitted curve. Various software packages (e.g., GraphPad Prism, R) and online calculators are available for this purpose.
Data Presentation:
| Compound ID | Assay Type | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| HHP-1 | MTT | HeLa | 48 | 15.2 ± 1.8 |
| HHP-1 | Neutral Red | HeLa | 48 | 21.5 ± 2.5 |
| HHP-1 | LDH | HeLa | 48 | > 100 |
| HHP-2 | MTT | HeLa | 48 | 5.8 ± 0.7 |
| HHP-2 | Neutral Red | HeLa | 48 | 8.1 ± 1.1 |
| HHP-2 | LDH | HeLa | 48 | 45.3 ± 5.2 |
This is example data and should be replaced with experimental results.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low absorbance values | Insufficient cell number, low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. [7] |
| High background in LDH assay | LDH present in serum, cell damage during handling. | Use heat-inactivated serum or reduce serum concentration in the medium. Handle cells gently during seeding and medium changes. |
| Compound precipitation | Low solubility of the test compound in the culture medium. | Check the solubility limit of the compound. Ensure the final DMSO concentration is not causing precipitation. [7] |
| Assay Interference | Some compounds can directly react with assay reagents (e.g., reducing agents with MTT). | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. If interference is observed, consider an alternative assay. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro cytotoxicity assessment of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one compounds. By employing a multi-assay approach and adhering to best practices in experimental design and data analysis, researchers can generate reliable and reproducible data. This is essential for making informed decisions in the drug discovery process and for advancing promising new chemical entities toward further preclinical development.
References
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]
-
Cellculture2. (2024). Neutral red: dye uptake viability test (NRU). Altervista. [Link]
-
Unknown. MTT ASSAY: Principle. [Link]
-
RE-Place. Neutral Red Uptake Assay. [Link]
-
ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]
-
ResearchGate. (PDF) Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Lactate Dehydrogenase. NIH Bookshelf. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Google Patents. SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES.
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
PubMed. Cell sensitivity assays: the MTT assay. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Center for Biotechnology Information. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
-
National Center for Biotechnology Information. (2018). Study of the in vitro cytotoxicity testing of medical devices. [Link]
-
YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyrrolopyrazine Synthesis
Welcome to the Technical Support Center for Pyrrolopyrazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of pyrrolopyrazines, with a special focus on the identification and mitigation of common side products. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions in Pyrrolopyrazine Synthesis
This section addresses specific experimental issues, their probable causes related to side product formation, and detailed, step-by-step protocols to resolve them.
Issue 1: Low or No Yield of the Desired Pyrrolopyrazine Product
Q: My reaction has resulted in a low yield of the target pyrrolopyrazine, or in some cases, none at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in pyrrolopyrazine synthesis can stem from several factors, often related to starting material stability, reaction conditions, and the formation of unexpected side products.
Potential Causes & Solutions:
-
Decomposition of Starting Materials: Pyrrole derivatives, especially those with electron-rich substituents, can be sensitive to acidic conditions, leading to polymerization or decomposition.
-
Causality: Strong acids used in reactions like the Pictet-Spengler or Bischler-Napieralski can protonate the pyrrole ring, making it susceptible to nucleophilic attack by another pyrrole molecule, initiating polymerization.
-
Troubleshooting Protocol:
-
Use Milder Acids: Replace strong mineral acids with milder alternatives like trifluoroacetic acid (TFA) or Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃).
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for product formation. Start with room temperature and gradually increase if necessary.
-
Protecting Groups: If the pyrrole ring is highly activated, consider introducing a temporary electron-withdrawing group to decrease its reactivity.
-
-
-
Incomplete Cyclization: The final ring-closing step to form the pyrazine ring may be inefficient under the chosen conditions.
-
Causality: Insufficient activation of the electrophile or low nucleophilicity of the attacking nitrogen can stall the cyclization. In the Bischler-Napieralski reaction, the dehydration of the amide might not proceed efficiently.
-
Troubleshooting Protocol:
-
Stronger Dehydrating Agents (Bischler-Napieralski): If using POCl₃, consider the addition of P₂O₅ to form pyrophosphates, which are better leaving groups[1].
-
Higher Temperatures: Carefully increase the reaction temperature in increments of 10 °C. Use a higher boiling point solvent if necessary (e.g., toluene to xylene)[1].
-
Microwave Irradiation: Microwave-assisted synthesis can often drive sluggish cyclizations to completion by providing localized, rapid heating.
-
-
-
Formation of Stable, Unwanted Intermediates: The reaction may be stalling at an intermediate stage.
-
Causality: In some cases, intermediates like imines in the Pictet-Spengler reaction or imidoyl phosphates in the Bischler-Napieralski reaction can be relatively stable and require more forcing conditions to cyclize[1].
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the appearance of intermediates.
-
Isolate and Characterize: If a major spot appears on TLC that is not the product, attempt to isolate and characterize it to understand where the reaction is failing.
-
-
Issue 2: Presence of Unexpected Side Products in the Crude Reaction Mixture
Q: My crude NMR indicates the presence of significant impurities alongside my desired pyrrolopyrazine. What are the common side products and how can I avoid them?
A: The formation of side products is a common challenge. The nature of these impurities depends heavily on the synthetic route employed.
The Pictet-Spengler reaction, a key method for synthesizing tetrahydro-β-carbolines and related structures, can be adapted for pyrrolopyrazines, typically by reacting a pyrrole-2-ethanamine derivative with an aldehyde or ketone[2][3].
-
Common Side Product: Over-oxidation to the fully aromatic pyrrolopyrazine.
-
Causality: The initially formed tetrahydropyrrolopyrazine can be sensitive to air oxidation, especially if the reaction is worked up under aerobic conditions or if oxidizing agents are present.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Troubleshooting Workflow for Pictet-Spengler Reactions
Caption: Troubleshooting workflow for Pictet-Spengler synthesis of pyrrolopyrazines.
This reaction involves the cyclization of β-arylethylamides using a dehydrating agent[1][4][5].
-
Common Side Product: Styrene derivatives via a retro-Ritter reaction.
-
Causality: The nitrilium ion intermediate, central to the Bischler-Napieralski mechanism, can undergo elimination to form a stable, conjugated styrene side product, especially if the cyclization is slow[1].
-
Prevention:
-
-
Common Side Product: Spirocyclic indolines.
-
Causality: In some cases, particularly with tryptamine derivatives, the reaction can be interrupted before the final elimination, leading to the formation of stable spirocyclic intermediates[6].
-
Prevention:
-
More Forcing Conditions: Higher temperatures and longer reaction times may promote the desired elimination to the dihydroisoquinoline-type product.
-
Choice of Activating Agent: The combination of trifluoromethanesulfonic anhydride and 2-chloropyridine has been noted to sometimes favor the formation of these spirocycles[6]. A switch to a more classical reagent like POCl₃/P₂O₅ may be beneficial.
-
-
MCRs are highly efficient but can sometimes lead to a complex mixture of products if the reaction pathways are not well-controlled[7][8][9].
-
Common Side Products: Products from alternative reaction pathways or incomplete reactions.
-
Causality: The various starting materials in an MCR can potentially react in different stoichiometries or through alternative mechanisms, leading to a variety of byproducts. For example, in the synthesis of pyrrolo[1,2-a]pyrazine-1,4-diones from amino acids, aldehydes, and isocyanides, dimerization of the amino acid or side reactions of the isocyanide can occur.
-
Prevention:
-
Slow Addition: The slow addition of one of the components can help to control the concentration of reactive intermediates and favor the desired reaction pathway.
-
Optimization of Stoichiometry: Carefully titrate the stoichiometry of the reactants to find the optimal ratio that maximizes the yield of the desired product.
-
Solvent Effects: The polarity of the solvent can significantly influence the course of an MCR. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and protic (e.g., ethanol).
-
-
-
Dimers and Polymers:
-
Causality: Highly reactive starting materials or intermediates can self-condense.
-
Prevention: Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
-
-
N-Oxides:
-
Causality: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can occur during the reaction or workup, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures[10][11][12].
-
Prevention: Maintain an inert atmosphere and avoid strong oxidizing agents unless intended.
-
| Side Product | Common Synthetic Route | Proposed Mechanism | Prevention Strategy |
| Aromatized Pyrrolopyrazine | Pictet-Spengler | Air oxidation of the tetrahydropyrrolopyrazine product | Inert atmosphere, degassed solvents |
| Styrene Derivatives | Bischler-Napieralski | Retro-Ritter elimination from the nitrilium intermediate[1] | Use of nitrile as solvent, alternative reagents (e.g., oxalyl chloride)[1] |
| Spirocyclic Indolines | Bischler-Napieralski | Interruption of the reaction cascade before final elimination[6] | More forcing conditions, change of activating agent |
| N-Oxides | General | Oxidation of pyrazine nitrogen atoms[10][11] | Inert atmosphere, avoidance of oxidizing conditions |
| Polymeric Materials | General (especially with reactive pyrroles) | Acid-catalyzed self-condensation of pyrrole starting materials | Milder acidic conditions, lower temperatures, protecting groups |
Issue 3: Difficulty in Purifying the Pyrrolopyrazine Product
Q: I have synthesized my target pyrrolopyrazine, but I am struggling to purify it from the remaining starting materials and side products. What are the best purification strategies?
A: The purification of pyrrolopyrazines often requires a combination of techniques due to the similar polarities of the product and certain impurities.
-
Recommended Purification Protocol:
-
Aqueous Wash: Begin with an aqueous workup to remove inorganic salts and highly polar impurities. An acidic wash (e.g., dilute HCl) can remove basic starting materials like amines, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
-
Column Chromatography: This is the most common method for purifying pyrrolopyrazines.
-
Stationary Phase: Silica gel is typically effective. For very polar compounds, alumina or reverse-phase silica (C18) may be more suitable.
-
Eluent System: Start with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking of basic compounds on silica gel.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen a variety of solvents and solvent mixtures to find suitable conditions.
-
Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative HPLC (normal or reverse-phase) is a powerful tool.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the structure of my pyrrolopyrazine product and identify any side products?
A1: A combination of spectroscopic techniques is essential.
-
¹H and ¹³C NMR: These are the primary tools for structural elucidation. The chemical shifts and coupling constants of the protons on the pyrrole and pyrazine rings are characteristic.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and any impurities, which is crucial for identifying side products.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure, especially for complex or novel pyrrolopyrazines.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides definitive proof of the structure and stereochemistry.
Q2: My asymmetric synthesis of a chiral pyrrolopyrazine is resulting in a low enantiomeric excess (ee). What could be the cause?
A2: Racemization is a potential issue in asymmetric synthesis, especially under harsh reaction conditions[13][14].
-
Causes:
-
Harsh Conditions: High temperatures or strongly acidic/basic conditions can lead to racemization of stereocenters.
-
Equilibrating Intermediates: The formation of an achiral intermediate that can re-cyclize without stereocontrol.
-
-
Solutions:
-
Milder Conditions: Use lower temperatures and milder reagents.
-
Catalyst Screening: If using a chiral catalyst, screen different catalysts and ligands to improve stereoselectivity.
-
Chiral HPLC Analysis: Use a chiral column to accurately determine the ee of your product and to separate the enantiomers if necessary.
-
Q3: Can I predict the likely side products for a new pyrrolopyrazine synthesis?
A3: Yes, to some extent. A thorough understanding of the reaction mechanism is key.
-
Mechanistic Analysis: Draw out the full reaction mechanism and consider any potential side reactions of the starting materials or intermediates. For example, consider the relative pKa values of different protons to predict sites of deprotonation and subsequent side reactions.
-
Literature Precedent: Look for similar reactions in the literature, even with different heterocyclic systems, to see what side products have been reported. For instance, side reactions in indole or quinoline synthesis can often provide clues for pyrrole or pyrazine systems.
-
Reaction Pathway Analysis
Caption: General reaction pathways in pyrrolopyrazine synthesis.
References
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. J. Org. Chem. URL: [Link][15][16]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Mol Divers. URL: [Link][7]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chem. Eng. URL: [Link]
-
Different possible side reactions during iEDDA reactions. (A)... - ResearchGate. URL: [Link]
-
Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Org. Lett. URL: [Link]
-
Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. URL: [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorg. Med. Chem. URL: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. URL: [Link][1]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules. URL: [Link][2]
-
Synthesis and crystal structure of a phenazine N-oxide. Acta Crystallogr. E. URL: [Link][10]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules. URL: [Link][13]
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. URL: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. URL: [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Pharmaceuticals (Basel). URL: [Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Adv. URL: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. URL: [Link]
-
Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chem. Commun. (Camb.). URL: [Link]
-
Special Issue : Asymmetric Synthesis and Medicinal Chemistry. Molecules. URL: [Link][14]
-
Preparation and reactions of some substituted pyrazine di-N-oxides. J. Chem. Soc. C. URL: [Link][11]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules. URL: [Link]
-
Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Org. Lett. URL: [Link][6]
-
An Update on the Synthesis of Pyrrolo[15][17]benzodiazepines. Molecules. URL: [Link]
-
US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. URL: [12]
-
One-pot tandem cyclisation to pyrrolo[1,2-a][15][17]benzodiazepines: a modified approach to the Pictet–Spengler reaction. Org. Biomol. Chem. URL: [Link]
-
(PDF) Asymmetric N-Acyliminium Cyclization as an Approach to Heterocyclic Natural Product Synthesis. URL: [Link]
-
Copper-mediated divergent synthesis of halogenated 1-pyrrolines, 3-azabicyclo[3.1.0]hex-2-enes and α,α-dibromo imines from N-allyl enamines. Org. Chem. Front. URL: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. URL: [Link]
-
SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. URL: [Link]
-
(PDF) Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola. URL: [Link]
-
Synthesis of pyrrolo[2,1-f][7][15][17]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. J. Heterocycl. Chem. URL: [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. URL: [Link][3]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem. URL: [Link][9]
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2 | CID - PubChem. URL: [Link]
-
A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. Synlett. URL: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Adv. Nat. Sci. URL: [Link]
-
Bischler-Napieralski Reaction - YouTube. URL: [Link]
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds | MDPI [mdpi.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Synthesis and crystal structure of a phenazine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 13. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common byproducts encountered during the synthesis of this valuable chiral scaffold.[1] Understanding the reaction mechanisms and potential side reactions is crucial for optimizing yield, purity, and overall success in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, which typically involves the condensation of a proline derivative with a C2-N synthon, often followed by cyclization and reduction steps.
Q1: I'm observing an unexpected peak in my LC-MS analysis with a mass of [M+H]+ at m/z 227. What could this be?
A1: This peak likely corresponds to the formation of a diketopiperazine, a common byproduct in reactions involving amino acid esters. [2]
-
Causality: When using proline esters as starting materials, they can undergo self-condensation to form the cyclic dipeptide, also known as a diketopiperazine (DKP). This side reaction is particularly prevalent under conditions that favor intermolecular reactions, such as high concentrations or prolonged reaction times at elevated temperatures. The molecular weight of the proline-proline DKP (C10H14N2O2) is 194.23 g/mol , which would not match the observed mass. However, if the reaction involves an activated proline species and another amino acid derivative, a mixed diketopiperazine can form. A more likely scenario in the context of the target molecule's synthesis is the dimerization of a proline-containing intermediate.
-
Troubleshooting & Confirmation:
-
Review Reaction Conditions: High concentrations of the proline starting material can favor dimerization. Consider a more gradual addition of reagents or running the reaction at a higher dilution.
-
Temperature Control: Elevated temperatures can accelerate the rate of DKP formation. Evaluate if the reaction can proceed efficiently at a lower temperature.
-
MS/MS Fragmentation: To confirm the structure, perform an MS/MS analysis on the peak at m/z 227. The fragmentation pattern should be consistent with the loss of characteristic fragments of the proline ring and the other coupled component.
-
NMR Analysis: If the byproduct can be isolated, ¹H and ¹³C NMR will provide definitive structural confirmation. Look for the characteristic amide proton signals and the symmetric nature of the DKP structure if it's a homodimer.
-
Q2: My reaction mixture shows a product with a mass that is double the expected product mass minus two hydrogens. What is this impurity?
A2: This observation suggests the formation of an oxidative dimer of your target molecule or an intermediate.
-
Causality: The secondary amine in the pyrazinone ring system can be susceptible to oxidation, especially in the presence of air (oxygen) and certain metal catalysts that might be used in preceding steps (e.g., residual palladium from a deprotection step). This can lead to the formation of a dimer linked by a nitrogen-nitrogen or carbon-carbon bond.
-
Troubleshooting & Confirmation:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas your solvents before use.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help suppress oxidative side reactions.
-
Catalyst Removal: If a metal catalyst was used in a previous step, ensure it is thoroughly removed before proceeding to the next stage of the synthesis.
-
Spectroscopic Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the dimer. NMR spectroscopy of the isolated impurity would show a more complex spectrum compared to the monomer, but with some retained characteristic signals of the parent molecule.
-
Q3: I am performing a reductive amination to form the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one ring, and I see multiple products in my crude analysis. What are the likely side-products?
A3: Reductive amination can lead to several byproducts, including over-alkylation products and unreacted intermediates. [3]
-
Causality:
-
Over-alkylation: The newly formed secondary amine in the product is also nucleophilic and can react with the starting aldehyde or ketone, leading to the formation of a tertiary amine.[3]
-
Unreacted Imine/Enamine: Incomplete reduction of the intermediate imine or enamine will result in these species remaining in the reaction mixture.
-
Aldol Condensation: If the carbonyl compound used has enolizable protons, it can undergo self-condensation under the reaction conditions, especially if basic or acidic catalysts are used.[4]
-
-
Troubleshooting & Confirmation:
-
Choice of Reducing Agent: Use a selective reducing agent that is more reactive towards the iminium ion than the starting carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine component can help to drive the reaction to completion and minimize the presence of unreacted carbonyl compounds.
-
pH Control: The pH of the reaction is critical. It needs to be acidic enough to facilitate imine formation but not so acidic that the amine nucleophile is fully protonated and non-reactive. A typical pH range is 4-6.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of starting materials and the intermediate imine.
-
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Synthetic pathway and potential byproduct formation.
Analytical Data for Product and Byproduct Identification
A key aspect of troubleshooting is the ability to distinguish the desired product from potential impurities using analytical techniques.
Table 1: Comparative Analytical Data
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 140.18[5] | 141.19 | ~3.5-4.5 (N-CH₂)[1] | ~170 (C=O), ~50-60 (N-CH₂) |
| Diketopiperazine (Proline Dimer) | 194.23 | 195.24 | Varies, but expect symmetry | Varies, but expect symmetry |
| Oxidative Dimer | 278.34 | 279.35 | More complex spectrum | More complex spectrum |
| Over-alkylated Product | >140.18 | >141.19 | Additional signals from the added alkyl group | Additional signals from the added alkyl group |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for UPLC-MS Analysis for Impurity Profiling
This protocol provides a starting point for developing a UPLC-MS method to identify and quantify impurities in your reaction mixture.
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Scan a mass range that includes your expected product and potential byproducts (e.g., m/z 100-500).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Building Blocks: Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks are the foundational tools that enable chemists to construct complex, three-dimensional molecules with exacting stereochemical precision. This guide provides an in-depth comparison of (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a versatile bicyclic scaffold, with other seminal classes of chiral building blocks: Evans' Oxazolidinone Auxiliaries, Proline-based Organocatalysts, and Cinchona Alkaloids.
Our analysis moves beyond a simple cataloging of options, focusing instead on the mechanistic underpinnings, practical applications, and experimental nuances that guide the selection of an appropriate chiral strategy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex choices involved in asymmetric synthesis.
Introduction to (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: A Privileged Scaffold
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a chiral bicyclic amine derivative that has gained prominence as a versatile and privileged scaffold in medicinal chemistry.[1] Its rigid, conformationally constrained structure provides a well-defined three-dimensional orientation for appended functionalities, a crucial feature for optimizing ligand-receptor interactions and enhancing drug potency and selectivity.[1]
This building block is not typically used as a transient auxiliary that is later removed, but rather its core structure is incorporated into the final molecule. This makes it particularly valuable for constructing novel chemical entities where the pyrrolopyrazinone core itself contributes to the desired biological activity. Its structure is foundational to a range of biologically active molecules, including potential calcium channel blockers and serotonin receptor modulators.[1]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 151763-88-1[2][3] |
| Molecular Formula | C₇H₁₂N₂O[2][3] |
| Molecular Weight | 140.18 g/mol [2][3] |
| Appearance | Solid |
| Storage | 2-8°C, sealed in dry, dark place[2] |
The synthesis of enantiomerically pure (S)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can be achieved through various methods, including enzymatic resolution of racemic mixtures or, more recently, through asymmetric organocatalytic approaches.[1]
Comparative Analysis: Mechanism and Application Scope
The choice of a chiral building block is fundamentally a choice of strategy. The mechanism by which chirality is induced dictates the experimental design, scope of application, and potential challenges. Here, we compare our focus compound with three titans of asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[4] They function by being temporarily and covalently attached to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of a reagent to one of the two diastereotopic faces of the reactive intermediate (e.g., an enolate), leading to a highly diastereoselective transformation.
Causality of Experimental Design: The success of this method hinges on the formation of a conformationally rigid chelated intermediate, typically involving a Lewis acid. This rigidity is what allows the auxiliary's stereocenter to exert such precise control over the formation of the new stereocenter.
Workflow Logic: The Chiral Auxiliary Strategy
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Proline and its Derivatives
(L)-Proline is a remarkably simple amino acid that has revolutionized organic synthesis as an organocatalyst—a small, metal-free organic molecule that can catalyze asymmetric reactions.[5] Its rigid cyclic structure and the presence of both a secondary amine and a carboxylic acid group allow it to act as a bifunctional catalyst.[5]
Mechanism of Action: Proline typically catalyzes reactions by forming a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). The chirality of the proline scaffold ensures that this enamine is chiral. Simultaneously, the carboxylic acid group can activate the electrophile via hydrogen bonding, orienting the reactants in a highly organized, stereochemically biased transition state.[6]
Catalytic Cycle: Proline-Catalyzed Aldol Reaction
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.
Cinchona Alkaloids
Derived from the bark of the cinchona tree, alkaloids like quinine and quinidine are another cornerstone of asymmetric catalysis. These molecules possess multiple stereocenters, a rigid bicyclic core, and functional groups (tertiary amine, hydroxyl group) that can act as Lewis bases, Brønsted bases, or hydrogen-bond donors.[7] They are exceptionally versatile, finding use as catalysts in a vast array of reactions, including phase-transfer catalysis, Michael additions, and cycloadditions.[8][9]
Mechanism of Action: The catalytic action often involves the quinuclidine nitrogen acting as a base or nucleophile, while the C9 hydroxyl group engages in hydrogen bonding to orient the substrate and control the stereochemical outcome. This bifunctional activation is key to their high efficiency and selectivity.[7]
Performance Comparison: A Data-Driven Perspective
The ultimate measure of a chiral building block's utility lies in its performance. While direct, side-by-side comparisons with Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one are scarce due to its different strategic role (scaffold vs. auxiliary/catalyst), we can compare the typical performance of the other strategies in well-established reactions.
| Chiral Strategy | Representative Reaction | Typical Diastereoselectivity (d.r.) / Enantioselectivity (e.e.) | Key Advantages | Key Limitations |
| Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | Scaffold Incorporation | N/A (Chirality is inherent) | Rigid, privileged structure; becomes part of the final molecule.[1] | Stoichiometric use; not a catalytic approach. |
| Evans' Auxiliaries | Asymmetric Aldol Reaction[10] | >99:1 d.r. is common | High stereoselectivity, reliable, well-understood mechanism, auxiliary is often recyclable.[10][11] | Stoichiometric use, requires extra steps for attachment and cleavage.[11] |
| Proline | Aldol or Mannich Reaction[6][12] | 70-99% e.e. | Metal-free (organocatalytic), inexpensive, readily available, low catalyst loading.[5] | Can require higher catalyst loadings than metal catalysts; scope can be substrate-dependent. |
| Cinchona Alkaloids | Michael Addition | 80-99% e.e. | Highly versatile, natural product source, pseudoenantiomers available (quinine/quinidine).[7] | Can be sensitive to reaction conditions; catalyst structure may require modification for optimal results. |
Experimental Protocol: Evans' Asymmetric Aldol Reaction
To provide a tangible sense of the experimental causality and self-validating nature of these protocols, we detail a representative Evans' asymmetric aldol reaction. The choice of reagents and conditions is critical for ensuring high diastereoselectivity.
Objective: To synthesize a β-hydroxy carbonyl compound with high diastereoselectivity using an Evans' oxazolidinone auxiliary.
Methodology:
-
N-Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C. Causality: Low temperature is crucial to prevent side reactions and ensure kinetic control.
-
Slowly add n-butyllithium (1.05 equiv) to deprotonate the oxazolidinone nitrogen, forming the lithium salt.
-
Add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature. This forms the N-propionyl imide.
-
Work-up involves quenching with aqueous NH₄Cl, extraction, and purification by chromatography.
-
-
Diastereoselective Enolization:
-
Dissolve the N-propionyl imide (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool to 0 °C.
-
Add dibutylboron triflate (DBBT, 1.1 equiv) followed by triethylamine (1.2 equiv). Causality: DBBT promotes the formation of the Z-enolate via a six-membered Zimmerman-Traxler-like transition state, which is key to the high stereoselectivity. The mixture is stirred for 30-60 minutes.
-
-
Aldol Addition:
-
Cool the enolate solution to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise.
-
Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide to oxidize and break up the boron complexes. Self-Validation: The oxidative workup is essential for clean removal of the boron reagent and isolation of the product.
-
Extract the product with an organic solvent and purify by flash chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
-
-
Auxiliary Cleavage:
-
To obtain the final chiral alcohol, the aldol adduct can be treated with lithium borohydride (LiBH₄) which reduces the carbonyl and releases the auxiliary, which can be recovered.
-
Conclusion and Strategic Outlook
The selection of a chiral building block is a strategic decision guided by the specific goals of a synthesis.
-
(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is the ideal choice when the synthetic target is designed around a rigid, bicyclic core. It is not a tool for inducing chirality in a separate substrate but is rather a foundational chiral element that defines the core of the final molecule. Its value lies in its status as a privileged scaffold, offering a high probability of biological activity.
-
Evans' Oxazolidinone Auxiliaries represent the gold standard for reliability and high stereoselectivity in stoichiometric asymmetric reactions like aldol and alkylation reactions.[10][13] They are the preferred choice when near-perfect stereocontrol is required and the synthetic route can accommodate the additional steps of attachment and removal.
-
Proline is a powerful, cost-effective, and environmentally benign option for catalytic asymmetric transformations. It is particularly effective for reactions that can proceed via enamine or iminium ion intermediates, offering a direct and atom-economical route to chiral products.[6][14]
-
Cinchona Alkaloids offer unparalleled versatility as catalysts. Their complex, yet rigid, structure allows them to effectively catalyze a vast range of reaction types. They are particularly valuable when a catalytic, non-metal approach is desired for reactions beyond the typical scope of proline.[15][7]
Ultimately, the experienced scientist must weigh the trade-offs between a scaffold-based approach (Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one), a robust but stoichiometric auxiliary method (Evans'), and the elegance and efficiency of organocatalysis (Proline, Cinchona Alkaloids). This guide serves to illuminate the underlying principles and practical considerations that empower such critical decisions in the pursuit of novel, enantiomerically pure molecules.
References
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Calcagni, A., et al. Synthesis of hexahydropyrrolo[1,2‐d][1]oxadiazonine–1,4,7(6H)‐triones by expansion of N‐aminoacetylindolin‐2‐one. ResearchGate. [Link]
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MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
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Bentham Science Publishers. (2022). The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. Bentham Science. [Link]
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SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
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Kacprzak, K. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. ResearchGate. [Link]
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Padwa, A. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]
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University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]
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Evans, D. A., Helmchen, G., & Rölping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. [Link]
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-
Park, H., & Kim, D. (2014). Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing. [Link]
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Singh, V. K. (2012). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Aceña, J. L. (2016). Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]
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Song, C. E. (2009). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. ACS Publications. [Link]
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Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. [Link]
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Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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Nevskaya, A. A., et al. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][16]benzazepines... RSC Advances. [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
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Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
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National Institutes of Health. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. PMC. [Link]
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A Comparative Guide to Pyrrolopyrazine and Piperazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, pyrrolopyrazines and piperazines have emerged as "privileged scaffolds," appearing in a multitude of clinically successful drugs. This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple list of attributes to explore the fundamental causality behind their utility. We will dissect their structural and physicochemical nuances, evaluate their synthetic accessibility, and present case studies that illuminate their distinct, and sometimes overlapping, roles in modern therapeutics. By grounding our discussion in experimental data and established protocols, this document aims to equip researchers with the strategic insights necessary to choose the optimal scaffold for their specific biological target and therapeutic goals.
Introduction: The Strategic Importance of Heterocyclic Scaffolds
Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals. Their prevalence stems from their ability to present functional groups in a defined three-dimensional space, engage in specific hydrogen bonding and aromatic interactions with biological targets, and fine-tune physicochemical properties to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Pyrrolopyrazine: This fused bicyclic system, comprising a pyrrole and a pyrazine ring, offers a rigid, planar, and electron-rich structure. It is frequently employed as a bioisostere for purines and other bicyclic heteroaromatics, often acting as a "hinge-binder" in the ATP-binding pocket of kinases.[1]
-
Piperazine: In contrast, piperazine is a saturated six-membered ring with two nitrogen atoms in a 1,4-relationship.[2][3] Its hallmark is conformational flexibility and basicity. It is widely used as a versatile linker to connect different pharmacophoric elements, improve aqueous solubility, and modulate interactions with a diverse range of receptors and enzymes.[4][5][6]
This guide will systematically compare these two scaffolds to provide a clear framework for their strategic deployment in drug design.
Structural and Physicochemical Deep Dive: A Tale of Two Rings
The fundamental differences in the structure of pyrrolopyrazine and piperazine give rise to distinct physicochemical properties that are critical for their function in a biological context.
Pyrrolopyrazine: The Rigid Aromatic
The pyrrolopyrazine core is a planar, aromatic system. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrazine ring creates a unique electronic landscape. This rigidity and defined geometry are crucial for its role in targeting specific binding sites, particularly the hinge region of kinases.[1][7] Different isomers exist, such as 5H-pyrrolo[2,3-b]pyrazine, which has shown significant activity in kinase inhibition.[1]
Piperazine: The Flexible Base
Piperazine is a non-aromatic, conformationally flexible ring that typically exists in a chair conformation.[2] The two nitrogen atoms provide two points for substitution, allowing for the creation of diverse chemical libraries. The basicity of the nitrogen atoms (pKa ~9.8) means that piperazine is often protonated at physiological pH, which can be leveraged to enhance aqueous solubility and form salt bridges with acidic residues in a protein target.[2] This property is particularly valuable for drugs targeting the central nervous system (CNS), where the piperazine moiety can improve the pharmacokinetic profile.[8][9]
Comparative Analysis
| Property | Pyrrolopyrazine Scaffold | Piperazine Scaffold | Rationale and Implication |
| Structure | Fused bicyclic, aromatic, planar | Monocyclic, saturated, flexible (chair/boat) | Rigidity of pyrrolopyrazine is ideal for specific, high-affinity interactions (e.g., kinase hinge binding). Flexibility of piperazine allows it to act as a versatile linker and adapt to various binding pockets. |
| Electronic Character | Electron-rich pyrrole fused to electron-deficient pyrazine | Two basic nitrogen atoms | The aromatic system of pyrrolopyrazine can participate in π-stacking interactions. The basic nitrogens of piperazine are key for modulating pKa, solubility, and forming ionic interactions.[2] |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility (especially when protonated) | The ability of piperazine to be protonated at physiological pH significantly enhances solubility, a common challenge in drug development.[2][10] |
| Metabolic Stability | Generally more stable due to aromaticity | Can be susceptible to N-dealkylation and oxidation | The saturated nature of the piperazine ring can present metabolic liabilities, which often requires strategic substitution to mitigate. |
| Synthetic Handles | C-H functionalization, halogenation for cross-coupling | Two nitrogen atoms for N-functionalization | Piperazine offers straightforward and often high-yielding N-functionalization, while derivatization of the pyrrolopyrazine core can be more complex.[11][12] |
Synthetic Accessibility and Chemical Space
The ease of synthesis and the potential for diversification are critical considerations in scaffold selection.
Synthesis of the Pyrrolopyrazine Core
The construction of the pyrrolopyrazine scaffold can be more involved than that of simple heterocycles. Common strategies include building the pyrazine ring onto a pre-existing pyrrole or vice versa.[1][13] Modern methods like palladium-catalyzed cross-coupling reactions are often employed to append substituents to the core.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Pyrrolopyrazine Functionalization
This protocol describes a general procedure for the C-H arylation of a halogenated pyrrolopyrazine core, a key step in creating analogues for structure-activity relationship (SAR) studies.[14][15]
Objective: To couple an arylboronic acid with a chloro-pyrrolopyrazine derivative.
Materials:
-
Chloro-pyrrolopyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.04 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen source
Procedure:
-
To a flame-dried round-bottom flask, add chloro-pyrrolopyrazine, arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)2 and PPh3 in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity are confirmed by NMR and mass spectrometry. The use of a pre-catalyst and a well-defined solvent system ensures reproducibility.[16]
Synthesis of Piperazine Derivatives
Piperazine and its simple derivatives are commercially available and relatively inexpensive.[2] The primary synthetic challenge lies in the selective functionalization of the two nitrogen atoms, especially when different substituents are desired. Standard techniques like reductive amination and amide coupling are routinely used.[17][18]
Experimental Protocol: N-Alkylation of Piperazine via Reductive Amination
This protocol details the mono-N-alkylation of a protected piperazine, a common step in building more complex molecules.
Objective: To attach an alkyl group to one nitrogen of a mono-Boc-protected piperazine.
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde/ketone in DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add NaBH(OAc)3 portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Self-Validation: The reaction progress is easily monitored by the consumption of the starting materials. The mild reducing agent, NaBH(OAc)3, is selective for the iminium ion, minimizing over-reduction. The workup procedure effectively removes unreacted reagents and byproducts.
Caption: High-level comparison of synthetic strategies for pyrrolopyrazine and piperazine.
Applications in Medicinal Chemistry: Case Studies
The choice between these scaffolds is often dictated by the specific requirements of the biological target.
Pyrrolopyrazine as a Kinase Hinge-Binder
The planar, heteroaromatic nature of the pyrrolopyrazine scaffold makes it an excellent mimic of the adenine region of ATP. This allows it to form key hydrogen bonds with the "hinge" region of protein kinases, a conserved motif in the ATP-binding site.
Case Study: Spleen Tyrosine Kinase (Syk) Inhibitors Syk is a non-receptor tyrosine kinase involved in inflammatory signaling pathways. Pyrrolopyrazine-based compounds have been developed as potent and selective Syk inhibitors.[7] The pyrrolopyrazine core occupies the adenine-binding pocket and forms hydrogen bonds with the hinge region, while substituents on the scaffold explore other pockets to achieve potency and selectivity.
Piperazine as a Versatile Modulator in CNS and Oncology Drugs
Piperazine's impact is incredibly broad, but its roles in improving pharmacokinetics and acting as a versatile linker are particularly noteworthy.[4][6][19]
Case Study 1: Aripiprazole (Antipsychotic) Aripiprazole, used to treat schizophrenia and bipolar disorder, features a terminal phenylpiperazine moiety. This group is crucial for its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors. The piperazine linker correctly orients the phenyl group for optimal receptor engagement and contributes to the overall favorable CNS drug-like properties.
Case Study 2: Imatinib (Kinase Inhibitor) In the groundbreaking cancer drug Imatinib, a methylpiperazine group is a key feature. This basic moiety significantly enhances the drug's aqueous solubility, which is critical for its oral bioavailability. Furthermore, it occupies a specific pocket in the Abl kinase domain, contributing to the overall binding affinity and selectivity profile of the molecule.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride: From Personal Protection to Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, a heterocyclic amine salt, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "How"
While comprehensive toxicological data for Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride may be limited, the known information for its parent molecule and structurally related compounds provides a strong basis for a cautious approach. The primary hazards are associated with its potential for skin and eye irritation or damage, and respiratory tract irritation.[1][2]
The available safety data for stereoisomers of the parent compound, Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, indicates significant hazards:
-
(S)-enantiomer: Classified with the GHS05 pictogram, a signal word of "Danger," and the hazard statement H314, indicating it causes severe skin burns and eye damage .[3]
-
(R)-enantiomer: Carries warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation .[2]
Furthermore, as a hydrochloride salt, there is a potential for the release of hydrogen chloride gas upon thermal decomposition.[1] The physical form is likely a solid, necessitating procedures to mitigate dust inhalation.[1][4] Therefore, all handling procedures must be designed to prevent contact and inhalation.
The Core PPE Ensemble: Your Primary Barrier
A multi-layered approach to PPE is crucial. Each component serves a specific purpose, and their combined use creates a robust barrier against exposure.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (e.g., P95, P100) or an elastomeric half-mask respirator with P100 particulate filters. | Prevents inhalation of fine dust particles and aerosols. Surgical masks are insufficient as they do not provide a seal around the face.[5] |
| Eye & Face Protection | Chemical splash goggles with indirect venting. A full-face shield worn over goggles is required when handling larger quantities or during procedures with a high splash risk. | Protects against dust, splashes, and potential projectiles. Standard safety glasses do not offer adequate protection from splashes.[6] |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have an extended cuff. | Provides a primary barrier against skin contact. Double-gloving minimizes the risk of exposure if the outer glove is breached. Gloves should be changed every 30-60 minutes or immediately upon known contact.[6][7] |
| Body Protection | A disposable, low-lint, long-sleeved gown with a closed back and knit cuffs. For extensive handling, a chemically resistant apron over the gown is recommended. | Prevents contamination of personal clothing and skin. Gowns should not be worn outside of the designated handling area.[6] |
| Foot Protection | Closed-toe shoes made of a non-porous material. Disposable shoe covers should be worn if there is a significant risk of spills. | Protects feet from spills and falling objects. |
| Head & Hair Covers | Disposable bouffant cap or hair cover. Beard covers should be used as needed. | Contains hair and prevents it from becoming a source of contamination.[6] |
Operational Protocols: A Step-by-Step Guide to Safety
Procedural discipline is as critical as the PPE itself. The following workflows are designed to minimize the risk of exposure and cross-contamination.
PPE Donning (Putting On) Protocol
The sequence of donning PPE is designed to move from the least contaminated to the most contaminated areas.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the gown, ensuring it is fully closed in the back.
-
Respirator: Fit the N95 respirator or half-mask, performing a user seal check to ensure there are no leaks.
-
Goggles/Face Shield: Place goggles securely over the eyes, followed by a face shield if required.
-
Gloves: Don the first pair of gloves. Tuck the cuff of the gown into the glove. Place the second pair of gloves over the first, ensuring the cuff of the outer glove goes over the gown's cuff.[7]
PPE Doffing (Removal) Protocol
Doffing requires a careful, deliberate sequence to prevent transferring contaminants from the PPE to your skin or the environment.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove by handling the strap or headband from the back of your head.
-
Respirator: Remove the respirator by touching only the straps. Do not touch the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Handling Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Hydrochloride
This workflow illustrates the critical decision points and safety measures from preparation to disposal.
Caption: Workflow for handling the hydrochloride compound.
Emergency Procedures: Spill and Exposure Management
In Case of Skin Contact:
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the attending physician.[1]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
Ensure you are wearing the full PPE ensemble before attempting cleanup.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust. Carefully sweep or scoop the material into a designated hazardous waste container.[1]
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning solution, followed by a water rinse.
Disposal Plan: Ensuring a Safe End-of-Life Cycle
All waste generated from handling Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is considered hazardous waste.[9] Segregation and proper labeling are paramount for safe disposal.
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, pipette tips, and absorbent materials.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.
Container Management
-
Use only chemically compatible, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) department.
-
Label each container clearly with a hazardous waste tag from the moment the first item is added. The label must include the full chemical name and identify it as hazardous waste.[10]
-
Keep containers closed at all times except when adding waste.[9]
-
Do not fill containers beyond 90% capacity to prevent spills.[9]
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[11]
Disposal Workflow
This diagram outlines the process for managing waste from generation to final pickup.
Caption: Chemical waste disposal workflow.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.
References
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available from: [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available from: [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. (2024-03-03). Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
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Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available from: [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. Available from: [Link]
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Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]
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Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. Available from: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
